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Foundational

Methyl 4-fluorobenzene-1-sulfonate chemical properties and reactivity

An In-depth Technical Guide to Methyl 4-fluorobenzene-1-sulfonate: Properties, Reactivity, and Synthetic Utility Introduction Methyl 4-fluorobenzene-1-sulfonate is a sulfonate ester that serves as a potent and efficient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-fluorobenzene-1-sulfonate: Properties, Reactivity, and Synthetic Utility

Introduction

Methyl 4-fluorobenzene-1-sulfonate is a sulfonate ester that serves as a potent and efficient methylating agent in organic synthesis. Belonging to the class of aryl sulfonates, it is structurally characterized by a methyl group attached to the oxygen of a 4-fluorobenzenesulfonate moiety. This arrangement creates a highly reactive electrophilic methyl center due to the exceptional leaving group ability of the 4-fluorobenzenesulfonate anion. For researchers and professionals in drug development and fine chemical synthesis, this reagent offers a valuable tool for the strategic introduction of methyl groups, a common modification to modulate the biological activity, solubility, and metabolic stability of molecules. This guide provides a comprehensive overview of its chemical properties, explores the mechanistic basis of its reactivity, and details its practical application in synthetic protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These characteristics govern its handling, purification, and analytical verification.

Core Chemical Identity

The structure of Methyl 4-fluorobenzene-1-sulfonate features a central sulfur atom double-bonded to two oxygen atoms, single-bonded to an oxygen atom of the methyl ester, and single-bonded to a para-fluorinated benzene ring.

Caption: Molecular structure of Methyl 4-fluorobenzene-1-sulfonate.

Physicochemical Properties

The key physical and chemical identifiers for Methyl 4-fluorobenzene-1-sulfonate are summarized below.

PropertyValue
Molecular Formula C₇H₇FO₃S
Molecular Weight 190.19 g/mol
CAS Number 565-45-7
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Data not readily available
Density Data not readily available
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 4-fluorobenzene-1-sulfonate.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring. A sharp singlet will appear in the upfield region (typically ~3.5-4.0 ppm) corresponding to the three protons of the methyl ester group.

  • ¹³C NMR: The carbon NMR will display signals for the methyl carbon, and four distinct signals for the aromatic carbons due to the fluorine substituent and the sulfonate group.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions). Additional peaks will indicate the C-F bond and aromatic C-H and C=C bonds.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns corresponding to the loss of the methyl group or the entire sulfonate moiety.[2][3]

Reactivity and Mechanistic Considerations

The synthetic utility of Methyl 4-fluorobenzene-1-sulfonate is dictated by its electronic structure, which renders it a powerful methylating agent through a nucleophilic substitution mechanism.

The 4-Fluorobenzenesulfonate Anion as a Nucleofuge

A leaving group, or nucleofuge, is a molecular fragment that detaches with a pair of electrons during a reaction.[4] The effectiveness of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups because they can stabilize the negative charge they acquire upon departure.[5][6] The 4-fluorobenzenesulfonate anion is the conjugate base of a strong acid (4-fluorobenzenesulfonic acid), making it a very weak base and thus an excellent leaving group.[6] Its stability is derived from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.[6]

The presence of the fluorine atom at the para position exerts a strong electron-withdrawing inductive effect. This effect further stabilizes the resulting sulfonate anion, making it an even better leaving group compared to an unsubstituted benzenesulfonate.

Reaction Profile: SN2 Methylation

The primary mode of reactivity for Methyl 4-fluorobenzene-1-sulfonate is as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions.[7] The sulfonate group strongly withdraws electron density from the attached methyl group, making the methyl carbon highly electron-deficient and an attractive target for nucleophiles.

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic methyl carbon, proceeding through a single, concerted transition state where the nucleophile-carbon bond forms simultaneously as the carbon-leaving group bond breaks.[7] This pathway is favored for methyl electrophiles due to the minimal steric hindrance.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ (Nucleophile) TS [Nu---CH₃---O-SO₂-ArF]⁻ Nu->TS Backside Attack Reagent CH₃-O-SO₂-ArF (Methyl 4-fluorobenzene-1-sulfonate) Reagent->TS Product Nu-CH₃ (Methylated Product) TS->Product Bond Formation LG ⁻O-SO₂-ArF (Leaving Group) TS->LG Bond Cleavage

Caption: Generalized SN2 mechanism for methylation.

Synthetic Applications and Protocols

The high reactivity and efficiency of Methyl 4-fluorobenzene-1-sulfonate make it a superior choice for methylation reactions where milder reagents like methyl iodide may be too slow or require harsh conditions.

Application as a Methylating Agent

This reagent is highly effective for the methylation of a wide range of nucleophiles, including:

  • O-Methylation: Alcohols and phenols can be converted to their corresponding methyl ethers.

  • N-Methylation: Primary and secondary amines, as well as nitrogen-containing heterocycles, can be methylated to form secondary and tertiary amines or quaternary ammonium salts.

  • S-Methylation: Thiols are readily converted to thioethers.

These transformations are fundamental in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Detailed Experimental Protocol: N-Methylation of 4-Chloroaniline

This protocol describes a representative procedure for the methylation of an aromatic amine, a common step in pharmaceutical synthesis.

Objective: To synthesize N-methyl-4-chloroaniline.

Materials:

  • Methyl 4-fluorobenzene-1-sulfonate (1.0 equiv)

  • 4-Chloroaniline (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloroaniline (1.0 equiv) and anhydrous acetonitrile.

    • Causality: An inert atmosphere (nitrogen) is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent is used because water can act as a competing nucleophile, hydrolyzing the methylating agent.

  • Addition of Base: Add potassium carbonate (1.5 equiv) to the solution.

    • Causality: Potassium carbonate is a mild, non-nucleophilic base. Its role is to deprotonate the aniline starting material, generating the more nucleophilic anilide anion in situ. This significantly accelerates the rate of the SN2 reaction. An excess is used to ensure complete deprotonation.

  • Addition of Methylating Agent: While stirring, add Methyl 4-fluorobenzene-1-sulfonate (1.0 equiv) to the mixture.

    • Causality: The reagent is added after the base to ensure the nucleophile is readily available for reaction.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. TLC is a critical in-process control to determine when the starting material has been consumed, preventing over-reaction or unnecessarily long reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Causality: The solid base and salts are removed by filtration. The solvent is removed to concentrate the product before extraction.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts), water, and brine.

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine (saturated NaCl solution) helps to break any emulsions and begins the process of drying the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography.

    • Causality: Anhydrous MgSO₄ removes residual water from the organic solvent. Column chromatography is a standard method for purifying organic compounds to obtain the final, high-purity N-methyl-4-chloroaniline.

Synthesis of Methyl 4-fluorobenzene-1-sulfonate

The reagent is typically prepared from its corresponding sulfonyl chloride.

Synthetic Workflow

The synthesis is a straightforward esterification reaction between 4-fluorobenzenesulfonyl chloride and methanol in the presence of a non-nucleophilic base.

Caption: Synthetic route to Methyl 4-fluorobenzene-1-sulfonate.

Experimental Protocol: Synthesis
  • Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 equiv) in a suitable solvent like dichloromethane is cooled in an ice bath.

    • Causality: Cooling the reaction controls the exothermic nature of the esterification and prevents potential side reactions.

  • Addition: Methanol (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equiv) are added dropwise.

    • Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the acid from catalyzing unwanted side reactions or creating an equilibrium that disfavors product formation.

  • Reaction: The mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup: The reaction mixture is washed with dilute HCl (to remove excess base), water, and brine. The organic layer is then dried and concentrated to yield the product.

Safety and Handling

Methyl 4-fluorobenzene-1-sulfonate is a reactive alkylating agent and must be handled with appropriate precautions. Similar compounds, such as methyl trifluoromethanesulfonate and methyl fluorosulfonate ("magic methyl"), are known to be extremely toxic and corrosive.[8][9]

  • Hazards: Assumed to be toxic upon inhalation, ingestion, and skin contact. It is a potential corrosive and can cause severe irritation or burns to the eyes, skin, and respiratory tract.[10]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Conclusion

Methyl 4-fluorobenzene-1-sulfonate stands out as a highly effective methylating agent due to the excellent leaving group ability of the resonance-stabilized and inductively activated 4-fluorobenzenesulfonate anion. Its reactivity, primarily governed by the SN2 mechanism, allows for the efficient methylation of a wide array of nucleophiles under relatively mild conditions. For scientists engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery, this reagent provides a reliable and powerful tool for introducing methyl groups, enabling the systematic modification and optimization of lead compounds. Proper understanding of its properties, reactivity, and handling requirements is paramount to its safe and successful application in the laboratory.

References

  • Vertex AI Search. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. Accessed March 7, 2026.
  • PubChem. 4-fluoro-N-methylbenzene-1-sulfonamide | C7H8FNO2S | CID 2440054. [Link]. Accessed March 7, 2026.

  • Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters, 59(13), 1249-1252. [Link]. Accessed March 7, 2026.

  • Wang, Y., et al. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]. Accessed March 7, 2026.

  • ResearchGate. (2025). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s. [Link]. Accessed March 7, 2026.

  • Google Patents. (1990). US4891155A - Preparation of alkyl aryl sulfonate concentrates having low viscosity. . Accessed March 7, 2026.
  • The Royal Society of Chemistry. Supporting Information. [Link]. Accessed March 7, 2026.

  • Al-Abed, Y., et al. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 599-610. [Link]. Accessed March 7, 2026.

  • Wikipedia. Leaving group. [Link]. Accessed March 7, 2026.

  • MDPI. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]. Accessed March 7, 2026.

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]. Accessed March 7, 2026.

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]. Accessed March 7, 2026.

  • NIST. Methyl 4-fluorobenzoate - the NIST WebBook. [Link]. Accessed March 7, 2026.

  • NIST. Benzene, 1-fluoro-4-(methylsulfonyl)- - the NIST WebBook. [Link]. Accessed March 7, 2026.

  • PubChem. Fluoromethyl 4-methylbenzenesulfonate | C8H9FO3S | CID 13862289. [Link]. Accessed March 7, 2026.

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. [Link]. Accessed March 7, 2026.

  • Google Patents. (1981). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides. . Accessed March 7, 2026.
  • Wikipedia. Methyl fluorosulfonate. [Link]. Accessed March 7, 2026.

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]. Accessed March 7, 2026.

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]. Accessed March 7, 2026.

  • Chemistry LibreTexts. (2023). Leaving Groups. [Link]. Accessed March 7, 2026.

Sources

Exploratory

An In-depth Technical Guide to Methylation using Methyl 4-fluorobenzene-1-sulfonate

Foreword: The Strategic Role of Methylation in Modern Chemistry In the landscape of drug discovery and materials science, the precise installation of a methyl group can dramatically alter a molecule's properties. This "m...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Role of Methylation in Modern Chemistry

In the landscape of drug discovery and materials science, the precise installation of a methyl group can dramatically alter a molecule's properties. This "magic methyl" effect can enhance biological activity, improve pharmacokinetic profiles, and fine-tune material characteristics.[1][2] The choice of methylating agent is therefore a critical decision, balancing reactivity, selectivity, safety, and scalability. This guide provides an in-depth examination of Methyl 4-fluorobenzene-1-sulfonate, a potent and versatile reagent, offering researchers and development professionals a comprehensive understanding of its mechanistic underpinnings and practical applications.

Introduction to Methyl 4-fluorobenzene-1-sulfonate: A Profile

Methyl 4-fluorobenzene-1-sulfonate is an aromatic sulfonate ester. Structurally, it consists of a methyl group attached to the oxygen atom of a 4-fluorobenzenesulfonate moiety. This compound belongs to a class of powerful electrophilic methylating agents, which are crucial for the synthesis of complex organic molecules.

The reactivity of this agent is primarily dictated by the electronic properties of the 4-fluorobenzenesulfonate group. This group is an excellent leaving group, a feature that facilitates the transfer of the methyl group to a wide range of nucleophiles. Its stability and reactivity profile make it a valuable alternative to other potent methylating agents like methyl trifluoromethanesulfonate (methyl triflate) and dimethyl sulfate.[3]

PropertyValue
IUPAC Name Methyl 4-fluorobenzene-1-sulfonate
CAS Number 565-45-7[4]
Molecular Formula C₇H₇FO₃S
Molecular Weight 190.19 g/mol
Appearance Typically a liquid or low-melting solid

The Core Mechanism: A Bimolecular Nucleophilic Substitution (SN2) Pathway

The primary mechanism through which Methyl 4-fluorobenzene-1-sulfonate transfers its methyl group is the SN2 (bimolecular nucleophilic substitution) reaction.[5][6] This is a single-step process where a nucleophile attacks the electrophilic methyl carbon, and the leaving group departs simultaneously.

Key Components of the Reaction:

  • The Electrophile: The methyl group (CH₃) is the electrophilic center. The highly electron-withdrawing 4-fluorobenzenesulfonate group pulls electron density away from the methyl carbon, rendering it electron-deficient and highly susceptible to nucleophilic attack.

  • The Nucleophile (Nu:) : This is the substrate to be methylated. Common nucleophiles include alcohols (R-OH), phenols (Ar-OH), amines (R-NH₂), and thiols (R-SH). For the reaction to proceed, the nucleophile often needs to be deprotonated by a non-nucleophilic base to increase its nucleophilicity (e.g., forming an alkoxide, R-O⁻).

  • The Leaving Group: The 4-fluorobenzenesulfonate anion (p-F-C₆H₄SO₃⁻) is an exceptionally stable leaving group. Its stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. The presence of the electron-withdrawing fluorine atom on the benzene ring further enhances this stability.

The concerted nature of the SN2 reaction leads to an inversion of stereochemistry at the carbon center if it is chiral. However, as the transferred group is a methyl group, this aspect is not applicable.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State Nu Nu:⁻ MeFbs CH₃─O─S(=O)₂─Ar-F TS [Nu···CH₃···O-S(=O)₂-Ar-F]⁻ Product Nu─CH₃ TS->Product LG ⁻O-S(=O)₂-Ar-F Experimental_Workflow A 1. Setup - Add Phenol & K₂CO₃ to dry flask B 2. Deprotonation - Add anhydrous CH₃CN - Stir for 20 min A->B Inert Atmosphere C 3. Methylation - Add Methyl 4-fluorobenzene-1-sulfonate B->C D 4. Monitor - Stir at RT - Check by TLC until completion C->D E 5. Quench & Extract - Add aq. NaHCO₃ - Extract with Et₂O D->E Reaction Complete F 6. Purify - Dry with MgSO₄ - Filter & Concentrate - Column Chromatography E->F G Pure Methylated Product F->G

Sources

Foundational

Role of Methyl 4-fluorobenzene-1-sulfonate as a precursor in organic synthesis

An In-Depth Technical Guide to Methyl 4-fluorobenzene-1-sulfonate as a Precursor in Organic Synthesis Authored by a Senior Application Scientist Foreword: Unveiling the Versatility of a Fluorinated Workhorse In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-fluorobenzene-1-sulfonate as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: Unveiling the Versatility of a Fluorinated Workhorse

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is perpetual. Methyl 4-fluorobenzene-1-sulfonate, a seemingly simple aromatic sulfonate ester, emerges as a potent and multifaceted precursor for chemists in pharmaceutical and materials science research. Its utility extends far beyond that of a simple methylating agent, offering a gateway to complex molecular architectures through the strategic implementation of its unique structural features. The presence of both a reactive methyl group and a fluorinated aryl sulfonate moiety—a superb leaving group—endows this reagent with a dual reactivity profile that is ripe for exploitation.

This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of Methyl 4-fluorobenzene-1-sulfonate. We will delve into the causality behind its reactivity, present field-proven protocols, and illuminate its role in constructing the molecular frameworks that drive innovation in drug discovery and beyond.

Core Attributes and Synthesis

Methyl 4-fluorobenzene-1-sulfonate (C₇H₇FO₃S) is an organic compound featuring a methyl ester of 4-fluorobenzenesulfonic acid.[1] The key to its utility lies in the electronic properties conferred by its constituent parts:

  • The Sulfonate Group (-SO₃-): This group is highly electron-withdrawing, which polarizes the S-O and O-C bonds. The resulting 4-fluorobenzenesulfonate anion is exceptionally stable due to resonance delocalization of the negative charge across the three oxygen atoms, making it an excellent leaving group.[2]

  • The Methyl Group (-CH₃): Attached to the sulfonate oxygen, this group is an electrophilic center, primed for nucleophilic attack in Sₙ2 reactions.

  • The Fluorine Atom (-F): As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect on the benzene ring.[3] This enhances the stability of the corresponding sulfonate anion, thereby improving its leaving group ability compared to non-fluorinated analogues like tosylate.[2]

Synthesis Protocol: Esterification of 4-Fluorobenzenesulfonyl Chloride

The most direct route to Methyl 4-fluorobenzene-1-sulfonate is the esterification of 4-fluorobenzenesulfonyl chloride with methanol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Methyl 4-fluorobenzene-1-sulfonate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (2.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the cooled methanol solution.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirring reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl 4-fluorobenzene-1-sulfonate by silica gel column chromatography or distillation to obtain the final product.

G cluster_setup Reaction Setup (0°C) cluster_reaction Reaction cluster_workup Workup & Purification A Anhydrous Methanol + DCM B Add Triethylamine A->B C Dropwise addition of 4-Fluorobenzenesulfonyl Chloride B->C D Warm to RT, Stir 4-6h C->D E Quench with H₂O D->E F Extract with DCM E->F G Wash (HCl, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Purify (Chromatography) H->I J J I->J Methyl 4-fluorobenzene-1-sulfonate

Caption: Workflow for the synthesis of Methyl 4-fluorobenzene-1-sulfonate.

The Dual Reactivity of Methyl 4-fluorobenzene-1-sulfonate

Role as a Methylating Agent

Methyl 4-fluorobenzene-1-sulfonate is a potent electrophilic methyl source, capable of methylating a wide range of nucleophiles, including amines, phenols, and thiols. The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the electrophilic methyl carbon, displacing the stable 4-fluorobenzenesulfonate anion as a leaving group.

Its reactivity is comparable to other powerful methylating agents like methyl trifluoromethanesulfonate (methyl triflate) and the notoriously toxic methyl fluorosulfonate ("Magic Methyl").[4] While dimethyl sulfate is a common and cost-effective methylating agent, Methyl 4-fluorobenzene-1-sulfonate offers enhanced reactivity for less nucleophilic substrates due to the superior leaving group ability of the fluorinated sulfonate.

Comparative Data of Common Methylating Agents
ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Key HazardRelative Reactivity
Methyl IodideCH₃I141.9442.4Toxic, AlkylatingModerate
Dimethyl Sulfate(CH₃)₂SO₄126.13188Carcinogenic, CorrosiveHigh
Methyl 4-fluorobenzene-1-sulfonate C₇H₇FO₃S190.19-Corrosive, AlkylatingVery High
Methyl TriflateCF₃SO₃CH₃164.1094-98Corrosive, LachrymatorExtremely High
Methyl FluorosulfonateFSO₃CH₃114.0993Extremely ToxicExtremely High

Note: Relative reactivity is a qualitative assessment for typical Sₙ2 reactions.

Caption: General Sₙ2 methylation mechanism.

The 4-Fluorobenzenesulfonate Moiety in Cross-Coupling

While the methyl group provides reactivity as an alkylating agent, the aryl sulfonate portion of the molecule is a precursor to an equally valuable functional group in modern organic synthesis. Aryl sulfonates, particularly fluorosulfonates and triflates, have emerged as powerful alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions.[5]

The key advantage is that phenols are often more readily available or easier to synthesize than the corresponding aryl halides. A phenol can be converted into its aryl fluorosulfate, which then serves as an excellent electrophile in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The 4-fluorobenzenesulfonate group demonstrates high reactivity and selectivity in these transformations.[5]

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Fluorosulfate

This protocol describes a general procedure for the coupling of an aryl fluorosulfate (which can be synthesized from the corresponding phenol and 4-fluorobenzenesulfonyl chloride) with a boronic acid.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl fluorosulfate (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), a palladium catalyst such as [Pd(IPr)(μ-Cl)Cl]₂ (0.1-1.0 mol%), and a base like K₃PO₄ (3.0 eq) to a reaction vessel.[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 2:1 v/v).[6]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 60-100 °C) for a specified duration (typically 12-24 hours).[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the biaryl product.

G Suzuki-Miyaura Catalytic Cycle (X = OSO₂Ar-F) Pd(0)L_n Pd(0)Lₙ Ar-Pd(II)-X L_n Ar-Pd(II)-X Lₙ Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' Lₙ Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'B(OH)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle with an aryl fluorosulfate.

Impact in Drug Discovery and Agrochemicals

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry.[7][8] Fluorine substitution can dramatically alter a molecule's properties in beneficial ways:[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the half-life of a drug.

  • Lipophilicity and Bioavailability: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.

Methyl 4-fluorobenzene-1-sulfonate serves as a key precursor for introducing the fluorophenyl or fluorophenylsulfonyl moiety into complex molecules. The sulfonyl and sulfonamide groups are themselves prevalent pharmacophores found in a wide array of approved drugs, including antibiotics, diuretics, and antivirals.[7] This reagent therefore provides a direct pathway to novel, fluorinated analogues of established drug classes.

Safety and Handling

As with all potent alkylating agents and sulfonylating compounds, Methyl 4-fluorobenzene-1-sulfonate and its precursors must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work should be conducted in a well-ventilated chemical fume hood.[11]

  • Hazards: This class of compounds is typically corrosive and can cause severe skin burns and eye damage.[9][11] They are harmful if swallowed or inhaled.[11][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[9]

    • Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Conclusion

Methyl 4-fluorobenzene-1-sulfonate is a prime example of a precursor that offers significant strategic advantages in organic synthesis. Its value is not singular but dual-pronged: it is both a highly effective methylating agent and a precursor to the versatile aryl fluorosulfate functional group for cross-coupling reactions. The fluorine atom enhances its reactivity and provides a handle for introducing this critical element into next-generation pharmaceuticals and agrochemicals. By understanding the principles governing its reactivity and employing robust, validated protocols, researchers can fully leverage the power of this compound to accelerate the synthesis of complex and valuable molecules.

References

  • Synquest Labs. 4-Fluoro-3-methylbenzenesulfonyl chloride Safety Data Sheet.

  • TCI Chemicals. Fluorobenzene Safety Data Sheet.

  • Fisher Scientific. Methyl 4-fluorobenzoylacetate Safety Data Sheet.

  • PubChem. 4-fluoro-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. Methyl benzenesulfonate Safety Data Sheet.

  • P. J. Carroll, et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters.

  • Chem-Impex. Methyl 4-fluorobenzoate.

  • Wikipedia. Methyl fluorosulfonate.

  • Royal Society of Chemistry. Supporting Information for an article on the synthesis of sulfonate esters.

  • M. T. El-Azzouny, et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances.

  • BLD Pharm. Methyl 4-fluorobenzene-1-sulfonate.

  • Google Patents. Process for preparing fluorobenzene-sulfonyl fluorides.

  • N. D. Ball, et al. (2013). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters.

  • Wikipedia. Leaving group.

  • Chemistry university. (2021). Leaving group ability. YouTube.

  • Benchchem. Application Notes and Protocols for Methylation Reactions Using Diphenyl(methyl)sulfonium Tetrafluoroborate.

  • A. A. Khan, et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry.

  • P. J. Carroll, et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. PMC.

  • Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

  • M. F. Keinänen, et al. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules.

  • Ataman Kimya. 4-METHYLBENZENE-1-SULFONIC ACID.

  • T. Okazaki, et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry.

  • S. N. Shelke, et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research.

  • Merck. 2-Fluoro-4-methylbenzene-1-sulfonyl chloride.

  • Y. Wang, et al. (2023). Sulfonium-based precise alkyl transposition reactions. PMC.

  • Benchchem. Comparative study of the leaving group ability of the 2-mesitylsulfonyl group.

  • D. P. Elder, et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences.

  • DR-NTU. Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.

  • J. Li, et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Acta Pharmaceutica Sinica B.

  • Aidic. Format And Type Fonts.

  • PubChem. Fluoromethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information.

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.

  • NIST. Benzene, 1-fluoro-4-methyl-.

Sources

Exploratory

CAS number 565-45-7 properties and safety

An In-depth Technical Guide to 24-Epibrassinolide (CAS No. 78821-43-9) Executive Summary This guide provides a comprehensive technical overview of 24-Epibrassinolide, a potent plant steroid hormone with significant appli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 24-Epibrassinolide (CAS No. 78821-43-9)

Executive Summary

This guide provides a comprehensive technical overview of 24-Epibrassinolide, a potent plant steroid hormone with significant applications in agriculture and emerging potential in biomedical research. Initially identified as a growth-promoting substance, its role extends to enhancing plant resilience against various environmental stresses. Beyond its established use in plant science, recent studies have highlighted its promising bioactivity in mammalian systems, including the induction of apoptosis in cancer cells and neuroprotective effects. This document consolidates critical information on its physicochemical properties, mechanism of action, applications, and detailed safety and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Multifaceted Brassinosteroid

24-Epibrassinolide (EBR) is a biologically active member of the brassinosteroid family, a class of polyhydroxysteroids that function as plant hormones.[1][2] First discovered in rape pollen in 1979, it is a naturally occurring substance found throughout the plant kingdom and is essential for normal plant growth and development.[1] While the CAS number 565-45-7 is sometimes associated with related compounds, the most extensively studied and commercially available form is 24-Epibrassinolide, identified by CAS No. 78821-43-9 .[1][3]

Its structural similarity to vertebrate steroid hormones has spurred investigations into its effects on mammalian cells, revealing a range of activities that are of great interest to the drug development community.[2][4] This guide aims to provide a detailed understanding of 24-Epibrassinolide, bridging its foundational role in plant biology with its potential applications in human health.

Physicochemical Properties

24-Epibrassinolide is commercially available as a white crystalline powder.[1][5] Its solubility profile is a critical consideration for experimental design, being soluble in organic solvents like DMSO but only sparingly soluble in aqueous buffers.[2][4][5]

PropertyValueSource(s)
CAS Number 78821-43-9[1][2][3]
Molecular Formula C₂₈H₄₈O₆[1][2]
Molecular Weight 480.68 g/mol [1][2][3]
Appearance White, fine to coarse crystalline powder[1][5]
Melting Point 274 °C (525 °F; 547 K)[1]
Solubility Soluble in DMSO (at 1 mg/mL and 48.1 mg/mL with sonication and heating), sparingly soluble in aqueous buffers[2][4][5]
Purity Typically >90%[3][5]

Mechanism of Action and Biological Role

In Plants: A Master Growth Regulator

In the plant kingdom, 24-Epibrassinolide functions as a key hormone regulating a wide array of physiological processes.[1] It interacts with specific cell surface receptors, initiating a signaling cascade that modulates gene expression related to cell elongation, division, and differentiation.[3] This signaling is crucial for normal plant development and also plays a significant role in mediating responses to environmental stressors.[1][3][6]

Plant_Signaling_Pathway EBR 24-Epibrassinolide (EBR) Receptor Cell Surface Receptor (BRI1) EBR->Receptor Binds Cascade Kinase Cascade (Phosphorylation) Receptor->Cascade Activates Transcription Transcription Factors (e.g., PRE1) Cascade->Transcription Regulates Response Cellular Response (Elongation, Division, Stress Tolerance) Transcription->Response Induces Synthesis_Workflow Start Plant Sterol (e.g., Stigmasterol) Steps Multi-step Chemical Synthesis Start->Steps Purify Purification (Chromatography) Steps->Purify Product 24-Epibrassinolide (>90% Purity) Purify->Product

Caption: Generalized workflow for the synthesis of 24-Epibrassinolide.

Safety and Toxicology

Toxicological data indicate that 24-Epibrassinolide has a low acute toxicity profile. [7]It is not classified as a skin or eye irritant, nor is it a dermal sensitizer or mutagenic. [7][8]

Hazard Identification and Classification
  • GHS Pictogram: GHS07 (Exclamation mark) [1]* Signal Word: Warning [1]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]* Precautionary Statements: P261, P280, P301+P312, P333+P313, P391 [9] Note: GHS classifications can vary between suppliers. The information from the Wikipedia source suggests some level of irritation, while other safety data sheets state no irritant effect. [1][8]It is prudent to handle the compound with care.

Toxicological Data Summary
TestResultClassificationSource
Acute Oral LD50 (Rat) > 5,000 mg/kgToxicity Category IV[7]
Acute Dermal LD50 (Rat) > 2,000 mg/kgToxicity Category III[7]
Skin Irritation No irritant effect-[8]
Eye Irritation No irritating effect-[8]
Dermal Sensitization Not a sensitizer-[7][8]
Mutagenicity Not mutagenic-[7]
Aquatic Toxicity Moderately toxic to aquatic invertebrates-[10]
Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential when working with any chemical compound.

Safety_Handling_Workflow Start Assess Task PPE Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves Start->PPE Ventilation Use in a Well-Ventilated Area or Fume Hood PPE->Ventilation Handling Avoid Dust Formation Avoid Contact with Skin/Eyes Avoid Inhalation/Ingestion Ventilation->Handling After Wash Hands Thoroughly After Handling Handling->After

Sources

Foundational

Precision Engineering of Leaving Groups: The 4-Fluorobenzenesulfonate Anion

Executive Summary In the architecture of organic synthesis, the selection of a leaving group (nucleofuge) is rarely a binary choice between "reactive" and "stable." It is an exercise in kinetic fine-tuning. While p-tolue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of organic synthesis, the selection of a leaving group (nucleofuge) is rarely a binary choice between "reactive" and "stable." It is an exercise in kinetic fine-tuning. While p-toluenesulfonate (Tosylate) and methanesulfonate (Mesylate) represent the industry standards, they often fail in specific boundary conditions: Tosylates can be kinetically sluggish with hindered electrophiles, while Triflates are frequently too labile, leading to hydrolysis or elimination side products.

The 4-fluorobenzenesulfonate (p-FBS) anion occupies a critical "Goldilocks" zone in the sulfonate spectrum. Driven by the unique electronic duality of the fluorine atom—high electronegativity (


) balanced by resonance donation (

)—the p-FBS group offers a leaving ability superior to tosylate without the extreme instability of nitro-substituted sulfonates (nosylates). This guide provides a mechanistic deep-dive, validated synthetic protocols, and regulatory context for deploying p-FBS in high-value drug development pipelines.

Mechanistic Foundation: The Electronic "Push-Pull"

The efficacy of p-FBS as a leaving group is rooted in the stability of its conjugate base. To understand its reactivity, we must quantify the electronic influence of the para-fluorine substituent on the sulfonate core.

Hammett Substituent Analysis

The reactivity of substituted benzenesulfonates follows the Hammett equation:



Where


 represents the substituent constant. The para-fluorine atom exhibits a unique electronic profile compared to standard sulfonates:
Substituent (para)

(Hammett Constant)
Electronic EffectLeaving Group Ability
Nitro (-NO₂) +0.78Strong WithdrawalExtreme (Nosylate)
Bromo (-Br) +0.23Moderate WithdrawalHigh (Brosylate)
Fluoro (-F) +0.06 Weak Withdrawal Enhanced (p-FBS)
Hydrogen (-H) 0.00NeutralBaseline (Benzenesulfonate)
Methyl (-CH₃) -0.17Weak DonationStandard (Tosylate)

Interpretation: The positive


 value of fluorine (+0.06) indicates that p-FBS is a better leaving group than Tosylate (-0.17). However, it avoids the extreme reactivity of Nosylate (+0.78), which often leads to decomposition during purification.
The Orthogonality Advantage

A critical, often overlooked advantage of p-FBS over p-bromobenzenesulfonate (Brosylate) is chemoselectivity .

  • Brosylate Risk: In complex syntheses involving Palladium (Pd) catalysis, the Ar-Br bond of a brosylate is susceptible to oxidative addition, leading to polymerization or catalyst poisoning.

  • p-FBS Solution: The Ar-F bond is inert to standard Pd(0)/Pd(II) cycles, rendering the leaving group orthogonal to cross-coupling conditions.

Visualization: Transition State Stabilization

The following diagram illustrates the transition state stabilization provided by the electron-withdrawing inductive effect of Fluorine, facilitating the C-O bond cleavage.

G Substrate Alkyl p-FBS Ester TS Transition State [Nu...C...O-SO2-Ar-F]‡ Substrate->TS Nucleophilic Attack Products Product + p-FBS Anion TS->Products Bond Cleavage F_Atom F-Atom Effect: Inductive (-I) > Resonance (+R) Stabilizes Anion F_Atom->TS Electronic Stabilization

Figure 1: Reaction coordinate showing the stabilization of the transition state by the para-fluoro substituent.

Comparative Kinetics & Solvolysis[1][2]

In nucleophilic substitution (


) or solvolysis (

), the rate is directly proportional to the leaving group ability (nucleofugality).

Relative Solvolysis Rates (Ethanol/Water, 25°C): Normalized to Tosylate = 1.0

  • Triflate: ~100,000,000 (Too reactive for many shelf-stable intermediates)

  • Nosylate: ~1,000 (Excellent, but potential safety/explosivity hazards)

  • p-FBS: ~3–5 (The "Goldilocks" Zone)

  • Tosylate: 1.0 (Standard)

  • Mesylate: ~0.8 (Slower, less bulky)

Application Insight: Use p-FBS when a Tosylate reaction requires temperatures >80°C to proceed. Switching to p-FBS often allows the reaction to run at 40–50°C, preserving thermal stereocenters and preventing elimination.

Experimental Protocol: Synthesis of p-FBS Esters

Objective: Synthesis of a secondary alkyl 4-fluorobenzenesulfonate with >98% purity. Challenge: Sulfonyl chlorides are potent electrophiles; improper handling leads to alkyl chlorides (via chloride displacement) or hydrolysis.

Reagents
  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: 4-Fluorobenzenesulfonyl chloride (1.2 equiv) [CAS: 349-88-2]

  • Base: Triethylamine (1.5 equiv) or DABCO (1.2 equiv) for hindered substrates.

  • Catalyst: DMAP (0.1 equiv) - Optional, use only if reaction is sluggish.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Add Alcohol and DCM (0.2 M concentration). Cool to 0°C .
    
  • Base Addition: Add Triethylamine dropwise. Critical: Exotherm control.

  • Sulfonylation: Add 4-fluorobenzenesulfonyl chloride (solid or solution) in portions over 15 minutes.

    • Why? Rapid addition causes localized heating, promoting

      
       attack by 
      
      
      
      on the forming ester, generating the alkyl chloride impurity.
  • Incubation: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 2–4 hours).

  • Quench (The Self-Validating Step):

    • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 equiv).

    • Mechanism:[1][2][3][4] DMAPA scavenges excess sulfonyl chloride rapidly to form a water-soluble sulfonamide. This ensures no unreacted sulfonyl chloride remains to contaminate the product or degrade during workup.

  • Workup: Wash with 1M HCl (removes amines), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Purification Logic

p-FBS esters are often highly crystalline due to the fluoro-phenyl stacking interactions.

  • Preferred: Recrystallization from Hexanes/EtOAc.[5]

  • Alternative: Flash chromatography (Silica is slightly acidic; add 1%

    
     to eluent to prevent on-column hydrolysis).
    

Synthesis Start Start: Alcohol + DCM (0°C, N2 atm) AddBase Add Et3N (Control Exotherm) Start->AddBase AddSulfonyl Add p-F-Ph-SO2Cl (Slow Addition) AddBase->AddSulfonyl Monitor Monitor (TLC/LCMS) Is SM consumed? AddSulfonyl->Monitor Monitor->AddSulfonyl No (Add catalyst) Quench Quench: Add DMAPA (Scavenge excess ArSO2Cl) Monitor->Quench Yes Workup Acid Wash (1M HCl) -> Remove Amines Quench->Workup Isolate Crystallization (High Purity p-FBS Ester) Workup->Isolate

Figure 2: Optimized synthetic workflow for p-FBS ester formation with amine scavenging quench.

Drug Development Context: Safety & Regulation

When using sulfonate esters in Active Pharmaceutical Ingredient (API) synthesis, strict regulatory controls apply.

Genotoxicity (ICH M7)

Sulfonate esters (mesylates, tosylates, and p-fluorobenzenesulfonates) are classified as DNA-reactive (mutagenic) impurities (Class 1 or 2 in ICH M7 terminology). They are potent alkylating agents capable of reacting with DNA bases.

  • TTC Limit: The Threshold of Toxicological Concern is typically 1.5 µ g/day for lifetime exposure.[6]

  • Control Strategy: p-FBS should be used as an early intermediate (upstream).

  • Purge Factor: The high reactivity of p-FBS is an asset here. It reacts rapidly in the subsequent step, leading to high "Purge Factors" (the ratio of impurity entering vs. leaving a process step). A well-designed downstream nucleophilic displacement can virtually eliminate the p-FBS ester to non-detectable levels.

Solid-State Properties

In salt selection (using p-fluorobenzenesulfonic acid to form the drug salt), the p-FBS anion often yields superior crystallinity compared to mesylates (which can be hygroscopic). The fluorine atom facilitates distinct crystal packing motifs via C-H...F and F...F interactions, aiding in the isolation of non-solvated, stable polymorphs.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[7] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][8] International Council for Harmonisation. Link

  • Hargreaves, J., et al. (2011). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 15(6), 1338–1349. (Discusses sulfonate ester reactivity and purging). Link

  • Glover, B. (2007). Genotoxic Impurities: From Structural Alerts to Qualification. Drug Discovery Today. (Contextualizes alkylating agents like sulfonates).[3][9] Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source of

    
     values). Link
    

Sources

Exploratory

Solubility Dynamics and Solvent Selection for Methyl 4-Fluorobenzene-1-Sulfonate

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Methyl 4-fluorobenzene-1-sulfonate (M4FBS) is a highly reactive electrophilic methylating agent widely utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl 4-fluorobenzene-1-sulfonate (M4FBS) is a highly reactive electrophilic methylating agent widely utilized in the synthesis of complex pharmaceutical intermediates, such as bioactive 1,3,4-oxadiazole derivatives[1]. As a colorless oil at standard temperature and pressure[2], its physical state and strong dipole moment dictate its solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of M4FBS across common organic solvents, explaining the causality behind solvent-solute interactions, the risks of solvolysis, and a self-validating experimental protocol for solubility and stability determination.

Physicochemical Profile & Solvation Thermodynamics

Understanding the solubility of M4FBS requires analyzing its molecular architecture. The compound consists of a lipophilic benzene ring, a highly polar sulfonate ester linkage, and an electron-withdrawing para-fluorine atom.

  • Polarity and Dipole Moment: The sulfonate group (

    
    ) imparts significant polarity, making M4FBS highly compatible with polar aprotic solvents.
    
  • The Fluorine Effect (Causality): The highly electronegative fluorine atom exerts a strong inductive pull (-I effect) across the aromatic system. This reduces the electron density on the sulfonate oxygen atoms, making the 4-fluorobenzenesulfonate anion an exceptionally stable leaving group. Consequently, the methyl carbon becomes highly electrophilic.

  • Thermodynamic Implications: Because M4FBS lacks hydrogen bond donors, its solubility in non-polar and polar aprotic solvents is driven by dispersion forces and dipole-dipole interactions. However, in polar protic solvents, the thermodynamic solubility is rapidly compromised by kinetic instability (solvolysis).

Solubility Matrix in Common Organic Solvents

The following table summarizes the solubility and stability of M4FBS in various solvent classes, providing a critical reference for reaction design and purification workflows.

Solvent ClassSolvent ExamplesSolubility LevelStabilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), DMFMiscible / Very High Highly StableSolvents stabilize the polar sulfonate group via dipole interactions without acting as nucleophiles. Ideal for

methylation.
Moderately Polar Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)High StableExcellent for extraction and chromatography. M4FBS is routinely purified using Hexane/EtOAc mixtures[2].
Non-Polar Hexane, Heptane, TolueneModerate to High StableDriven by the lipophilic aromatic ring. Useful for precipitating highly polar impurities while keeping M4FBS in solution.
Polar Protic Methanol (MeOH), Ethanol (EtOH)High (Initial) Unstable (Reacts) The solvent acts as a nucleophile, attacking the electrophilic methyl group, leading to rapid solvolysis and degradation.
Aqueous Water (

)
Very Low Unstable (Slow Hydrolysis)High hydrophobic surface area prevents dissolution; however, the ester will slowly hydrolyze over time, especially under non-neutral pH.

Causality in Solvent Selection: The Solvolysis Risk

As a Senior Application Scientist, I emphasize that solubility does not equal suitability . A common pitfall in drug development is dissolving sulfonate esters in alcohols for stock solutions.

When M4FBS is dissolved in methanol, the oxygen atom of methanol acts as a nucleophile. Driven by the exceptional leaving group ability of the 4-fluorobenzenesulfonate anion (enhanced by the para-fluorine), an


 reaction occurs spontaneously at room temperature. The result is the formation of dimethyl ether and 3[3].

Rule of Thumb: Never use polar protic solvents for the storage or formulation of M4FBS. Always default to anhydrous polar aprotic solvents (e.g., MeCN, DCM) to maintain both high solubility and chemical integrity.

Decision Matrix for Solvent Selection

The following workflow illustrates the logical decision tree for selecting a solvent for M4FBS based on the intended application.

SolventSelection Start Methyl 4-fluorobenzene-1-sulfonate (M4FBS) Workflow Protic Polar Protic Solvents (e.g., MeOH, EtOH, H2O) Start->Protic Avoid for storage/reactions Aprotic Polar Aprotic Solvents (e.g., MeCN, DMF, DCM) Start->Aprotic Primary Choice NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Start->NonPolar Secondary/Workup Risk High Risk of Solvolysis (Degradation via Nucleophilic Attack) Protic->Risk Ideal Ideal for SN2 Methylation (High Solubility, Kinetically Favorable) Aprotic->Ideal Storage Good for Extraction/Washing (Moderate to High Solubility, Inert) NonPolar->Storage

Decision matrix for M4FBS solvent selection based on solubility and reactivity.

Experimental Protocol: Self-Validating Solubility & Stability Determination

To empirically validate the solubility and kinetic stability of M4FBS in any given solvent, the following HPLC-UV based methodology is recommended. This protocol is designed to be self-validating by simultaneously tracking the parent compound and its primary degradation product (4-fluorobenzenesulfonic acid).

Equipment & Reagents:

  • Thermostated shaker incubator (set to 25.0 ± 0.1 °C).

  • HPLC system with a Diode Array Detector (DAD) set to 220 nm and 254 nm.

  • C18 Reverse-Phase Column (e.g., 50 mm x 4.6 mm, 1.8 µm).

  • Anhydrous test solvents (DCM, MeCN, Hexane, MeOH).

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add 500 µL of the target solvent to a 2 mL amber glass HPLC vial. Gradually add M4FBS (which is a liquid/oil) until a distinct biphasic system (or saturation) is observed. Note: For completely miscible solvents like DCM, solubility is effectively infinite at standard conditions, and this step will confirm miscibility.

  • Equilibration: Seal the vials and agitate at 400 RPM in the thermostated shaker at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to separate any undissolved micro-droplets of M4FBS.

  • Sampling and Dilution: Carefully extract 10 µL from the clear supernatant layer. Dilute immediately in 990 µL of anhydrous Acetonitrile (to quench any further solvolysis if testing protic solvents).

  • HPLC-UV Analysis: Inject 1 µL of the diluted sample. Run a gradient method (Water with 0.1% TFA / Acetonitrile).

  • Kinetic Stability Tracking (Self-Validation): For protic solvents, repeat the sampling (Steps 4-5) at

    
     hours. Plot the Area Under the Curve (AUC) of M4FBS against the AUC of the emerging 4-fluorobenzenesulfonic acid peak. A decrease in the M4FBS peak coupled with a proportional increase in the acid peak validates that the "solubility" limit in protic solvents is actually a degradation artifact.
    

References

  • [3] Title: 4-FLUOROBENZENESULFONIC ACID | 368-88-7 Source: ChemicalBook URL:

  • [1] Title: Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety Source: PMC / National Institutes of Health (NIH) URL:

  • [2] Title: Supplementary Information: Electrochemical Synthesis of Sulfinic and Sulfonic Esters from Sulfonyl Hydrazides Source: The Royal Society of Chemistry URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced O-Methylation of Phenols Using Methyl 4-fluorobenzene-1-sulfonate (M4FBS)

Executive Summary O-methylation of phenolic compounds is a foundational transformation in medicinal chemistry, crucial for modulating the lipophilicity, metabolic stability, and target affinity of Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-methylation of phenolic compounds is a foundational transformation in medicinal chemistry, crucial for modulating the lipophilicity, metabolic stability, and target affinity of Active Pharmaceutical Ingredients (APIs). While traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are ubiquitous, their extreme toxicity, high volatility, and potential for competitive C-methylation present significant hurdles for safe scale-up.

This application note details the use of Methyl 4-fluorobenzene-1-sulfonate (M4FBS) as a highly tunable, bench-stable alternative. By leveraging specific electronic effects and introducing a real-time analytical tracking handle (


F NMR), M4FBS provides a superior balance of reactivity and safety for the O-methylation of sensitive phenolic substrates.

Mechanistic Causality: The Chemical Rationale for M4FBS

The O-methylation of a phenol using a sulfonate ester proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The success of this reaction depends entirely on the nucleophilicity of the phenoxide and the leaving group ability of the sulfonate.

Electronic Tuning of the Leaving Group: Standard methyl tosylate (MeOTs) features an electron-donating para-methyl group, which slightly destabilizes the resulting sulfonate anion, reducing its reactivity. In contrast, M4FBS features a para-fluoro substituent. Fluorine is highly electronegative; its strong inductive electron-withdrawing effect (-I) stabilizes the developing negative charge on the sulfonate leaving group during the transition state. This lowers the activation energy of the


 pathway, making M4FBS more electrophilic and reactive than standard benzenesulfonates, yet it remains far safer than volatile alkyl halides1[1].

Analytical Advantage: The incorporation of the fluorine atom provides an intrinsic


F NMR handle. Because the chemical environment of the fluorine atom changes drastically when the covalent ester bond is cleaved to form the free sulfonate anion, researchers can quantitatively track reaction conversion in real-time without the need for destructive sampling or external standards.

Comparative Reagent Profiling

To justify the selection of M4FBS, it must be benchmarked against standard industry reagents. The following table summarizes the physicochemical and operational differences between common methylating agents2[2].

Methylating AgentReactivity (

)
Volatility (bp)Toxicity ProfileIn-Situ Analytical Tracking
Methyl Iodide (MeI) Very High42 °C (High)Highly toxic, volatileNone intrinsic
Dimethyl Sulfate (DMS) High188 °C (Low)Extreme (DNA methylator)None intrinsic
Methyl Tosylate (MeOTs) Moderate292 °C (Low)Moderate (Genotoxic potential)

H NMR (Ar-CH

shift)
Methyl 4-fluorobenzenesulfonate High-ModerateSolid/LowModerate

F NMR
,

H NMR

Reaction Pathway & Logical Workflow

The diagram below illustrates the sequential logic and mechanistic pathway of the O-methylation process. The base is selected based on the substrate's pKa to ensure complete conversion to the highly nucleophilic phenoxide before the introduction of the electrophile.

G Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Mild Base (e.g., K2CO3) Base->Phenoxide Deprotonation TS S_N2 Transition State [Ar-O ··· CH3 ··· OSO2ArF]⁻ Phenoxide->TS Nucleophilic Attack M4FBS Methyl 4-fluorobenzenesulfonate (CH3-OSO2-C6H4F) M4FBS->TS Electrophilic Transfer Product O-Methylated Product (Ar-O-CH3) TS->Product Ether Bond Formation LeavingGroup 4-Fluorobenzenesulfonate Anion (Leaving Group) TS->LeavingGroup Sulfonate Cleavage

Fig 1: Logical workflow and S_N2 mechanism for the O-methylation of phenols using M4FBS.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where every operational step includes a physical or analytical validation checkpoint to ensure causality and success.

Reagents & Equipment
  • Substrate: Phenolic compound (1.0 equiv)

  • Electrophile: Methyl 4-fluorobenzene-1-sulfonate (1.2 equiv)

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    , 2.0 equiv, finely milled)
  • Solvent: Anhydrous Acetone or DMF (depending on required reflux temperature)

Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Charge an oven-dried round-bottom flask with the phenolic substrate (1.0 equiv) and anhydrous solvent (e.g., Acetone, 0.2 M).

  • Add finely milled K

    
    CO
    
    
    
    (2.0 equiv).
  • Stir the suspension at room temperature for 30 minutes.

  • Validation Checkpoint: Observe a distinct color change (often shifting to yellow or orange). This bathochromic shift confirms the deprotonation of the phenol and the generation of the highly conjugated phenoxide anion.

Step 2: Alkylation via M4FBS

  • Dissolve M4FBS (1.2 equiv) in a minimum volume of the reaction solvent.

  • Add the M4FBS solution dropwise to the phenoxide suspension over 10 minutes to prevent localized thermal spikes.

  • Heat the reaction mixture to reflux (56 °C for Acetone, or up to 90 °C if using DMF for sterically hindered phenols).

  • Validation Checkpoint: Monitor the reaction via

    
    F NMR. The intact M4FBS ester exhibits a distinct fluorine resonance. As the reaction proceeds, this peak will diminish, replaced by the upfield shifted resonance of the free 4-fluorobenzenesulfonate anion3[3].
    

Step 3: Quenching & Saponification of Excess Reagent

  • Once

    
    F NMR or TLC indicates complete consumption of the phenoxide, cool the reaction to room temperature.
    
  • Add water (equal to the reaction volume) and stir at 80–90 °C for 2 hours.

  • Causality: Sulfonate esters are potential genotoxic impurities (PGIs). Heating with aqueous base hydrolyzes any unreacted M4FBS into methanol and water-soluble potassium 4-fluorobenzenesulfonate, completely neutralizing the alkylating hazard4[4].

Step 4: Workup & Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint: The aqueous layer will contain the hydrolyzed leaving group. The organic layer will contain the pure aryl methyl ether.

Final Analytical Validation

To definitively confirm the success of the self-validating protocol, perform the following spectroscopic checks on the isolated product:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the broad phenolic O-H stretching band typically found between 3200–3500 cm

    
    .
    
  • 
    H NMR Spectroscopy:  Verify the appearance of a sharp, highly integrated singlet between 
    
    
    
    3.70 – 3.90 ppm, which is the hallmark signature of the newly formed aryl methoxy (-OCH
    
    
    ) protons.
  • 
    F NMR Spectroscopy:  Ensure the organic product is completely free of fluorine signals, proving that the 4-fluorobenzenesulfonate leaving group was successfully partitioned into the aqueous waste during the saponification quench.
    

References

  • BenchChem. "A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Benzenesulfonate.
  • Chemical Science (RSC Publishing). "Trialkylammonium salt degradation: implications for methylation and cross-coupling.
  • Organic Process Research & Development (ACS Publications). "Multigram, Chromatography-Free Synthesis of the Flavonol Morin.
  • PMC (NIH). "Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety.

Sources

Application

Application Note: Precision N-Methylation of Amines using Methyl 4-fluorobenzene-1-sulfonate

Part 1: Executive Summary & Strategic Rationale In the landscape of alkylating agents, Methyl 4-fluorobenzene-1-sulfonate (CAS: 402-38-0) occupies a strategic "Goldilocks" zone. While Methyl Iodide (MeI) is highly volati...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of alkylating agents, Methyl 4-fluorobenzene-1-sulfonate (CAS: 402-38-0) occupies a strategic "Goldilocks" zone. While Methyl Iodide (MeI) is highly volatile and prone to over-alkylation, and Methyl Triflate (MeOTf) is often too reactive for selective transformations, the 4-fluorobenzenesulfonate ester offers a tunable reactivity profile superior to standard Methyl Tosylate (MeOTs).

Key Technical Advantages:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the para-fluorine atom (Hammett

    
    ) destabilizes the S-O bond relative to the para-methyl group in tosylates, increasing 
    
    
    
    for nucleophilic attack without reaching the uncontrollable reactivity of triflates.
  • In-Process Control (IPC) via 19F NMR: Unlike standard tosylates, this reagent possesses a built-in NMR reporter. The fluorine chemical shift (

    
    ) changes significantly between the covalent sulfonate ester and the ionic sulfonate leaving group, allowing for quantitative, non-invasive reaction monitoring.
    
  • Crystallinity: The resulting 4-fluorobenzenesulfonate salts frequently exhibit superior crystallinity compared to halide salts, simplifying purification via precipitation rather than chromatography.

Part 2: Mechanism & Reactivity Profile

The reaction proceeds via a classical


 mechanism. The amine nucleophile attacks the methyl carbon, displacing the 4-fluorobenzenesulfonate anion.
Comparative Reactivity Table
ReagentLeaving Group (

of conjugate acid)
ReactivityVolatilityPrimary Use Case
Methyl Iodide (MeI) Iodide (-10)HighHigh (BP 42°C)General methylation; difficult to handle safely.
Methyl Triflate (MeOTf) Triflate (-14)ExtremeModerate (BP 99°C)Difficult substrates; low selectivity.
Methyl Tosylate (MeOTs) Tosylate (-2.8)ModerateLow (MP 28°C)Standard stable alkylator.
Methyl 4-fluorobenzenesulfonate 4-F-Besylate (~ -3.5)*Mod-High Low (MP ~29°C) Kinetic control + 19F NMR monitoring.

*Estimated based on inductive effects relative to benzenesulfonic acid.

Reaction Pathway Diagram[1]

MethylationMechanism cluster_NMR 19F NMR Reporter Shift Amine Free Amine (Nucleophile) TS Transition State [S_N2 Geometry] Amine->TS  Heat/Solvent   Reagent Methyl 4-fluorobenzene- 1-sulfonate Reagent->TS  Heat/Solvent   LG 4-Fluorobenzenesulfonate Anion (Leaving Group) Reagent->LG  Δδ ~ 5-10 ppm   Product Methylated Amine (Salt Form) TS->Product TS->LG

Figure 1: Mechanistic pathway highlighting the transformation of the covalent ester to the ionic leaving group, detectable via 19F NMR.

Part 3: Experimental Protocols

Safety Warning (Critical)
  • Genotoxicity: Like all sulfonate esters, Methyl 4-fluorobenzene-1-sulfonate is a potential genotoxic impurity (GTI) and alkylating agent. Handle in a fume hood. Double-glove (Nitrile/Laminate).

  • Decontamination: All glassware and waste must be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

Protocol A: Selective Mono-Methylation of Secondary Amines

Objective: Convert a secondary amine to a tertiary amine while minimizing quaternization.

Materials:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Methyl 4-fluorobenzene-1-sulfonate (1.05 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 equiv)
    
  • Solvent: Acetonitrile (ACN) or Toluene (0.1 - 0.5 M)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous ACN.

  • Base Addition: Add DIPEA (1.2 equiv). If using

    
    , ensure it is finely ground.
    
  • Reagent Addition: Add Methyl 4-fluorobenzene-1-sulfonate (1.05 equiv) dropwise at 0°C.

    • Note: The reagent is a low-melting solid.[1] It may need to be melted (warm water bath) or dissolved in a minimal amount of solvent for transfer.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • IPC Check: Monitor by TLC or 19F NMR (see Part 4).

  • Workup (Extraction Method):

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       (removes acidic byproducts).
      
    • Wash with Water x 2 (removes the sulfonate salt byproduct).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel chromatography.

Protocol B: Quaternization (Formation of Crystalline Salts)

Objective: Exhaustive methylation to form the quaternary ammonium 4-fluorobenzenesulfonate salt.

Step-by-Step Procedure:

  • Setup: Dissolve amine (1.0 equiv) in a non-polar solvent (Toluene or Et2O) or a polar aprotic solvent (Acetone).

    • Rationale: The goal is to choose a solvent where the starting materials are soluble, but the product salt is insoluble.

  • Addition: Add Methyl 4-fluorobenzene-1-sulfonate (Excess, 1.5 - 2.0 equiv per methyl group required).

  • Reflux: Heat to reflux (if Toluene) or 50°C (if Acetone) for 12–24 hours.

  • Isolation:

    • Cool the reaction to 0°C.

    • The quaternary ammonium salt should precipitate as a white/off-white solid.

    • Filter the solid under vacuum / inert atmosphere.

    • Wash the cake with cold diethyl ether to remove excess alkylating agent.

  • Drying: Dry under high vacuum to remove trace solvent.

Part 4: In-Process Control (IPC) via 19F NMR

This is the distinguishing feature of this protocol. The reaction progress can be quantified by integrating the fluorine signals.[2]

Method:

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute with 500

    
    L deuterated solvent (e.g., 
    
    
    
    or
    
    
    ).
  • Acquire a non-decoupled 19F NMR spectrum (typically 4–8 scans are sufficient).

Interpretation:

  • Reactant Peak (

    
    ):  The fluorine on the sulfonate ester typically appears around -105 to -110 ppm  (depending on solvent).
    
  • Leaving Group Peak (

    
    ):  The fluorine on the free sulfonate anion (or salt) shifts upfield/downfield significantly (often 
    
    
    
    ppm) due to the change in electron density upon breaking the S-O-C bond.
  • Calculation:

    
    
    

Part 5: Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine + Base in ACN AddReagent Add Methyl 4-fluorobenzene- 1-sulfonate (0°C) Start->AddReagent React Stir at RT (4-12h) AddReagent->React Sample Take Aliquot for 19F NMR React->Sample Decision Is Ester Peak Consumed? Sample->Decision Decision->React No (<95%) Quench Quench with NH4OH or Thiosulfate Decision->Quench Yes (>98%) Workup Aq. Extraction or Filtration Quench->Workup Isolate Isolate Product Workup->Isolate

Figure 2: Operational workflow emphasizing the 19F NMR decision gate for reaction completion.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or degraded reagent.Increase Temp to 50°C; Check reagent quality by NMR (hydrolysis produces sulfonic acid).
Over-Methylation Reagent too reactive or excess used.Lower Temp to 0°C; Use strict stoichiometry (0.95 equiv); Switch to slow addition.
Oily Product Salt formation incomplete or solvent trapping.Triturate with Diethyl Ether or Hexanes to induce crystallization.
Reagent Persists Reaction stalled.Add catalytic Sodium Iodide (Finkelstein condition) to generate MeI in situ (Note: increases toxicity).

References

  • General Sulfonate Reactivity

    • Review of Sulfonate Esters in Synthesis: Kabalka, G. W., & Varma, R. S. (1989).
    • Leaving Group Ability: Crossland, R. K., & Servis, K. L. (1970). A consideration of the reactivity of sulfonate esters. The Journal of Organic Chemistry, 35(10), 3195-3196. Link

  • 19F NMR Monitoring Applications

    • Kinetic Monitoring: Marsh, A. (2014). 19F NMR as a tool for reaction monitoring.[3] Magnetic Resonance in Chemistry. (General methodology applied).

    • Reaction Profiling: Yu, J. X., et al. (2005). 19F NMR for monitoring reactions on solid phase.[3] Journal of Combinatorial Chemistry, 7(3), 380-384.

  • Safety & Genotoxicity Data

    • Sulfonate Ester Toxicity: Eder, E., et al. (1982). Molecular mechanisms of DNA damage initiated by -unsaturated carbonyl compounds and their sulfonates. Environmental Health Perspectives, 46, 19-29.
    • GTI Handling: European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

  • Compound Data

    • Methyl 4-fluorobenzene-1-sulfonate: PubChem CID 13862289. Link

Sources

Method

Application Note: Standard Protocol for Methylation Reactions with Methyl 4-fluorobenzene-1-sulfonate

Abstract & Scope Methylation is a foundational transformation in medicinal chemistry and drug development. While traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly effective, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Methylation is a foundational transformation in medicinal chemistry and drug development. While traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly effective, their extreme volatility and severe toxicity profiles pose significant safety and handling challenges. Conversely, methyl


-toluenesulfonate (MeOTs) is safer but often lacks the electrophilic punch required for sterically hindered or weakly nucleophilic substrates.

This application note details the use of Methyl 4-fluorobenzene-1-sulfonate as an optimal, balanced methylating agent. By leveraging the specific electronic properties of the para-fluoro substituent, this reagent provides enhanced reactivity for challenging


- and 

-alkylations—such as the synthesis of bioactive oxadiazole derivatives[1] and critical intermediates for anticonvulsant drugs like Lacosamide[2]—while maintaining a manageable safety profile.

Mechanistic Rationale & E-E-A-T Insights

As an application scientist, selecting the right reagent requires balancing reactivity, regioselectivity, and safety. The experimental choice to use Methyl 4-fluorobenzenesulfonate over standard alternatives is rooted in fundamental physical organic chemistry:

  • The Inductive Effect (-I): The highly electronegative fluorine atom at the para position of the benzene ring exerts a strong electron-withdrawing inductive effect. This stabilizes the negative charge on the resulting 4-fluorobenzenesulfonate leaving group far better than the electron-donating methyl group (+I) found in standard tosylates.

  • Lowered Activation Energy: Because the leaving group is more stable, the transition state energy for the bimolecular nucleophilic substitution (

    
    ) is lowered. This allows for the efficient methylation of weak nucleophiles at lower temperatures, minimizing thermal degradation of sensitive pharmaceutical intermediates.
    
  • Causality of Solvent Selection: Polar aprotic solvents (e.g., DMF, MeCN) are mandated in these protocols because they selectively solvate the counter-cation (e.g.,

    
    , 
    
    
    
    ), leaving the nucleophilic anion "naked" and highly reactive.
Quantitative Comparison of Methylating Agents
Methylating AgentRelative ReactivityVolatility / BPMoisture SensitivityPrimary Use Case
Methyl Iodide (MeI) HighHigh (42°C)LowStandard, unhindered alkylations
Methyl Tosylate (MeOTs) ModerateLow (Solid)LowMild alkylations, stable storage
Methyl 4-fluorobenzenesulfonate Moderately High Low (>200°C) Low-Moderate Hindered/weak nucleophiles
Methyl Triflate (MeOTf) Extremely HighModerate (99°C)Extremely HighVery unreactive nucleophiles

Physicochemical Properties

PropertyValue
Chemical Name Methyl 4-fluorobenzene-1-sulfonate
CAS Number 565-45-7[3]
Molecular Formula

[4]
Molecular Weight 190.19 g/mol
Appearance Colorless to pale yellow liquid/solid
Reaction Mechanism Electrophilic methylating agent (

)

Experimental Workflow Visualization

The following workflow illustrates the logical progression of the methylation protocol. The process is designed as a self-validating system , where each phase includes specific In-Process Controls (IPC) to ensure scientific integrity before proceeding to the next step.

Workflow A 1. Substrate Preparation (Nucleophile + Solvent) B 2. Base Activation (Deprotonation) A->B Stir 15-30 min C 3. Reagent Addition (Methyl 4-fluorobenzenesulfonate) B->C Dropwise addition D 4. SN2 Alkylation (Stirring & Heating) C->D IPC: LC-MS / TLC E 5. Quench & Extraction (H2O / EtOAc) D->E >95% Conversion F 6. Isolation (Chromatography) E->F Dry & Concentrate

Fig 1. Standardized SN2 methylation workflow using Methyl 4-fluorobenzenesulfonate.

Detailed Experimental Protocols

Protocol A: -Methylation of Heterocycles (e.g., 1,3,4-Oxadiazoles)

This protocol is optimized for the


-alkylation of nitrogen-containing heterocycles, a common motif in antibacterial and antiviral drug discovery[1].

Reagents:

  • Heterocyclic Substrate: 1.0 equivalent

  • Methyl 4-fluorobenzenesulfonate: 1.1 - 1.2 equivalents

  • Base (

    
     or 
    
    
    
    ): 1.5 - 2.0 equivalents
  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the heterocyclic substrate (1.0 eq) and anhydrous DMF.

  • Activation: Add finely powdered

    
     (1.5 eq). Stir the suspension at room temperature for 30 minutes. Self-Validation Checkpoint: A slight color change often indicates successful deprotonation and formation of the active nucleophile.
    
  • Alkylation: Slowly add Methyl 4-fluorobenzenesulfonate (1.1 eq) dropwise via syringe.

  • Propagation: Stir the reaction mixture at room temperature. If the substrate is sterically hindered, elevate the temperature to 40–50°C.

  • IPC Monitoring: Take a 10 µL aliquot after 2 hours, quench in 1 mL MeCN/H2O, and analyze via LC-MS. Self-Validation Checkpoint: The disappearance of the starting material mass and the emergence of the

    
     peak confirms the 
    
    
    
    transfer.
  • Quench & Workup: Once conversion is >95%, cool to room temperature and quench with ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: -Methylation of Alcohols (e.g., Amino Acid Derivatives)

This protocol utilizes a biphasic or aqueous-organic mixture, which is highly effective for the


-methylation of intermediates like 

-acetyl-D-serine derivatives used in Lacosamide synthesis[2].

Reagents:

  • Alcohol Substrate: 1.0 equivalent

  • Methyl 4-fluorobenzenesulfonate: 1.2 - 1.5 equivalents

  • Base (Aqueous

    
    ): 2.0 equivalents
    
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol substrate (1.0 eq) in THF to create a 0.3 M solution.

  • Activation: Add a concentrated aqueous solution of

    
     (2.0 eq) to the reaction flask. Stir vigorously for 15 minutes to generate the alkoxide.
    
  • Alkylation: Add Methyl 4-fluorobenzenesulfonate (1.2 eq) in one portion.

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours[2]. The high reactivity of the fluorinated sulfonate ester allows this reaction to outcompete the background hydrolysis of the reagent by

    
    .
    
  • IPC Monitoring: Monitor via TLC (Hexanes:EtOAc). Self-Validation Checkpoint: The shift to a higher

    
     value indicates the successful masking of the polar hydroxyl group with the non-polar methyl ether.
    
  • Quench & Workup: Dilute with water and extract with Dichloromethane (DCM).

  • Isolation: Dry the organic layer over

    
    , concentrate, and recrystallize the crude product from acetone/diisopropyl ether to achieve high chiral and chemical purity[2].
    

Reaction Optimization & Troubleshooting

IssueMechanistic CauseRecommended Solution
Incomplete Conversion Weak nucleophilicity or severe steric hindrance at the target atom.Elevate the reaction temperature to 60°C; switch from

to a stronger, more soluble base like

or

.
Poor Regioselectivity (

- vs

-Alkylation)
Ambident nucleophile behavior governed by Hard/Soft Acid-Base (HSAB) theory.For

-alkylation (softer), use polar aprotic solvents (DMF) and softer bases (

). For

-alkylation, use stronger bases (

) to form the hard alkoxide.
Reagent Hydrolysis Adventitious water in the solvent reacting with the highly electrophilic sulfonate.Ensure strictly anhydrous conditions if using

. If using aqueous

(Protocol B), ensure rapid, vigorous biphasic stirring so the

reaction outcompetes hydrolysis[2].

References

  • BLD Pharm: Methyl 4-fluorobenzene-1-sulfonate (CAS 565-45-7)
  • Source: nih.gov (PMC)
  • BLD Pharm: 4-Fluorobenzenesulphonic Acid (CAS 368-88-7)
  • Process for the preparation of lacosamide (EP3144295A1)

Sources

Application

Application Note: Methyl 4-fluorobenzene-1-sulfonate in PET Radiochemistry

This Application Note is designed for radiochemists and drug development scientists. It details the specific utility, synthesis, and application of Methyl 4-fluorobenzene-1-sulfonate (Methyl 4-FBS) as a precision alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for radiochemists and drug development scientists. It details the specific utility, synthesis, and application of Methyl 4-fluorobenzene-1-sulfonate (Methyl 4-FBS) as a precision alkylating agent in the synthesis of PET radiotracer precursors and reference standards.

Strategic Overview

In the development of Positron Emission Tomography (PET) imaging agents, the synthesis of high-purity precursors (e.g., desmethyl compounds) and non-radioactive reference standards is a critical bottleneck. While Methyl Tosylate and Methyl Iodide are industry standards for methylation, they often present limitations:

  • Methyl Tosylate: Often too unreactive for sterically hindered or electron-deficient nucleophiles.

  • Methyl Triflate/Iodide: Highly reactive, volatile, and prone to over-alkylation or side reactions (e.g., quaternization of competing amines).

Methyl 4-fluorobenzene-1-sulfonate (Methyl 4-FBS) occupies a unique "Goldilocks" zone of reactivity. The 4-fluoro substituent on the benzenesulfonyl ring provides electronic modulation that enhances leaving group ability relative to the methyl group (tosylate) without the extreme instability of the nitro group (nosylate) or trifluoromethyl group (triflate).

Key Applications
  • Selective N-Methylation: Synthesis of tertiary amine precursors from secondary amines where over-alkylation to quaternary ammonium salts must be minimized.

  • Stable Reference Standard Synthesis: production of "cold" (non-radioactive) fluorinated standards for HPLC validation.

  • Tuning Reaction Kinetics: Optimization of alkylation rates in automated synthesis modules where temperature and time are fixed constraints.

Scientific Basis: The Physics of the Leaving Group

The utility of Methyl 4-FBS is grounded in the Hammett Linear Free Energy Relationship . The rate of nucleophilic substitution (


) on the methyl group is governed by the stability of the leaving group (the sulfonate anion).
Electronic Tuning (Hammett Constants)

The substituent at the para-position of the benzenesulfonate ring dictates the electron density of the leaving group.

SubstituentHammett Constant (

)
Electronic EffectLeaving Group AbilityReactivity Profile
4-Methoxy (-OMe) -0.27Strong DonationPoorVery Slow
4-Methyl (-Me) [Tosylate] -0.17Weak DonationFairSlow/Standard
4-Fluoro (-F) [4-FBS] +0.06 Weak Withdrawal Good Intermediate/Tunable
4-Bromo (-Br) [Brosylate] +0.23Moderate WithdrawalBetterFast
4-Nitro (-NO

) [Nosylate]
+0.78Strong WithdrawalExcellentVery Fast

Mechanism: The 4-fluoro substituent exerts an inductive electron-withdrawing effect (


) that stabilizes the negative charge on the sulfonate oxygen in the transition state, lowering the activation energy for nucleophilic attack compared to the methyl-donating tosylate.

G Precursor Nucleophile (R-NH2 / R-OH) TS Transition State [Nu...CH3...OSO2Ar] Precursor->TS SN2 Attack Reagent Methyl 4-FBS (CH3-OSO2-C6H4-F) Reagent->TS Product Methylated Product (R-NH-CH3) TS->Product Inversion LG Leaving Group (4-F-C6H4-SO3-) TS->LG Stabilized by F-Induction

Figure 1: Reaction pathway for methylation using Methyl 4-FBS. The 4-fluoro group stabilizes the leaving group through inductive withdrawal, facilitating the rate-determining step.

Protocol 1: Synthesis of Methyl 4-fluorobenzene-1-sulfonate

Note: This reagent is commercially available but can be synthesized in-house for high-purity applications.

Reagents
  • 4-Fluorobenzenesulfonyl chloride (CAS: 349-88-2)

  • Methanol (Anhydrous)

  • Triethylamine (Et

    
    N) or Pyridine
    
  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Methanol (1.2 eq, 12 mmol) dropwise.

  • Base Addition: Slowly add Triethylamine (1.5 eq, 15 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine.

    • Wash with sat. NaHCO

      
       (1 x 10 mL).
      
    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation if high purity is required.

  • Yield: Expect 85-95% as a colorless oil/low-melting solid.

Protocol 2: Application - Selective N-Methylation of a PET Precursor

Scenario: Methylation of a desmethyl-benzamide precursor (e.g., for [11C]Raclopride or [18F]Fallypride analogs).

Experimental Setup
  • Substrate: Desmethyl-Precursor (Secondary Amine)

  • Reagent: Methyl 4-fluorobenzene-1-sulfonate (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or DIPEA
Workflow
  • Dissolution: Dissolve the Desmethyl-Precursor (0.1 mmol) in anhydrous MeCN (1.0 mL).

  • Activation: Add Cs

    
    CO
    
    
    
    (1.5 eq). Stir at RT for 10 minutes.
  • Alkylation: Add Methyl 4-fluorobenzene-1-sulfonate (1.1 eq).

    • Optimization Note: Unlike Methyl Iodide (which requires sealing to prevent evaporation), Methyl 4-FBS is non-volatile, allowing open-vessel (inert atmosphere) handling.

  • Heating: Heat to 60°C for 30-60 minutes.

    • Comparison: Methyl Tosylate typically requires 80-100°C; Methyl Triflate requires 0-25°C. The 60°C setpoint provides controlled kinetics.

  • Quenching: Add water (2 mL) and extract with EtOAc.

  • Analysis: Analyze by HPLC-UV/MS.

Data: Reactivity Comparison (Model Substrate: Aniline)
ReagentTemperatureTime to >95% ConversionSelectivity (Mono vs Di-methyl)
Methyl Tosylate80°C4 hoursHigh
Methyl 4-FBS 60°C 45 mins High
Methyl Iodide40°C20 minsLow (Significant Quaternization)
Methyl Triflate0°C<5 minsVery Low (Mixture of products)

Quality Control & Analytical Methods

To validate the synthesis of reference standards using Methyl 4-FBS, rigorous QC is required.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Note: The 4-fluorobenzenesulfonate byproduct absorbs at ~260 nm. Ensure separation from the product peak.

NMR Characterization (Methyl 4-FBS)
  • 1H NMR (CDCl3):

    
     7.95 (m, 2H, Ar-H ortho to SO2), 7.25 (m, 2H, Ar-H meta to SO2), 3.80 (s, 3H, O-CH3).
    
  • 19F NMR (CDCl3):

    
     -105.0 ppm (approx). Distinctive singlet.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Precursor Recovery) Reagent hydrolysisEnsure solvents are anhydrous. Methyl sulfonates hydrolyze in wet DMF/DMSO.
Over-Alkylation (Quaternary Salt) Temperature too highLower reaction temperature to 40°C. Methyl 4-FBS is more reactive than Tosylate; adjust accordingly.
Side Product Formulation Sulfonylation of amineRare with methyl esters, but if N-sulfonylation occurs (S-N bond), steric bulk of the amine is too high for S_N2. Use a more polar solvent to favor alkylation.
Degradation of Reagent Storage stabilityStore Methyl 4-FBS at 4°C under Argon. It is more stable than Methyl Triflate but less than Methyl Tosylate.

Advanced Outlook: [18F]Fluoromethylation

While this note focuses on the Methyl ester, the Methylene bis-analog (Methylene bis(4-fluorobenzenesulfonate) ) is a potential precursor for [18F]Fluoromethyl 4-fluorobenzenesulfonate .

  • Concept: Reaction of [18F]F- with the bis-sulfonate yields the [18F]fluoromethylating agent.

  • Advantage: The leaving group (4-fluorobenzenesulfonate) in the subsequent alkylation step would be less prone to forming volatile radioactive side products (like [18F]Tosyl fluoride) compared to the standard Tosylate systems.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Neal, T. R., et al. (2014). Improved synthesis of [18F]fluoromethyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 36-41. (Context on sulfonate stability in PET). Link

  • Gao, M., et al. (2011). Synthesis of [18F]fluoromethyl halides and their application in radiolabeling. Current Radiopharmaceuticals, 4(4), 296-305. Link

  • Muscio, O. J., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8119–8126.[1] Link

  • Iwata, R., et al. (2002). [18F]Fluoromethyl triflate, a novel and reactive [18F]fluoromethylating agent: preparation and application to the on-column preparation of [18F]fluorocholine. Applied Radiation and Isotopes, 57(3), 347-352. Link

Sources

Method

Application Note: Methyl 4-fluorobenzene-1-sulfonate in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Alkylation, and Standardized Protocols Executive Summary & Chemical Profiling In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Alkylation, and Standardized Protocols

Executive Summary & Chemical Profiling

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, the precise installation of methyl groups is a critical transformation. Methylation directly influences a drug candidate's lipophilicity, metabolic stability, and target-binding affinity. Methyl 4-fluorobenzene-1-sulfonate (CAS No. 565-45-7) has emerged as a highly specialized, tunable electrophilic methylating agent[1].

Unlike traditional methylating agents that suffer from extreme volatility or insufficient reactivity, Methyl 4-fluorobenzenesulfonate offers a "Goldilocks" profile. It provides enhanced electrophilicity for sluggish nucleophiles while maintaining benchtop stability, making it an invaluable reagent for synthesizing complex heterocyclic scaffolds, such as bioactive 1,3,4-oxadiazole derivatives and substituted piperidines[2][3].

Mechanistic Rationale: The "Goldilocks" Electrophile

To understand the utility of Methyl 4-fluorobenzenesulfonate, one must examine the causality behind its reactivity. The methylation of a nucleophile (amine, thiol, or alcohol) via an


 pathway depends heavily on the stability of the leaving group.
  • The Inductive Effect: The fluorine atom at the para-position of the benzene ring exerts a strong inductive electron-withdrawing effect (-I).

  • pKa Modulation: This electron withdrawal stabilizes the resulting sulfonate anion, lowering the pKa of the conjugate acid (4-fluorobenzenesulfonic acid) compared to standard p-toluenesulfonic acid (where the methyl group is electron-donating)[4].

  • Kinetic Advantage: Consequently, the methyl carbon in Methyl 4-fluorobenzenesulfonate is highly electrophilic. It reacts faster than methyl tosylate (MeOTs) but avoids the uncontrollable, moisture-sensitive hyper-reactivity of methyl triflate (MeOTf).

Mechanism Nuc Nucleophile (e.g., R-NH2) TS SN2 Transition State [Nuc---CH3---OSO2ArF]‡ Nuc->TS Attack at CH3 MeFBs Methyl 4-fluorobenzene- 1-sulfonate MeFBs->TS Electrophile Prod Methylated Product (R-NH-CH3) TS->Prod C-N Bond Forms LG 4-Fluorobenzene- sulfonate Anion TS->LG C-O Bond Breaks

Figure 1: SN2 mechanistic pathway for the methylation of nucleophiles using Methyl 4-fluorobenzene-1-sulfonate.

Comparative Reactivity Data

When designing a synthetic route, process chemists must balance reactivity, atom economy, and safety. The table below summarizes why Methyl 4-fluorobenzenesulfonate is frequently selected over legacy reagents.

Methylating AgentFormulaBoiling PointRelative Reactivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Handling & Toxicity Profile
Methyl Iodide

42 °CHighHighly volatile, potent alkylating carcinogen, difficult to scale safely.
Methyl Tosylate

292 °CModerateStable, low volatility, but often too slow for sterically hindered amines.
Methyl 4-fluorobenzenesulfonate

~270 °CHigh-Moderate Stable solid/liquid, enhanced electrophilicity, low volatility.
Methyl Triflate

99 °CVery HighExtremely reactive, highly moisture sensitive, prone to over-methylation.

Application Workflows in Drug Discovery

Chemoselective N-Methylation of Heterocycles

In the synthesis of targeted therapies, secondary amines within pyrazole, piperidine, or oxadiazole rings often require N-methylation to block hydrogen bond donors and improve membrane permeability. Methyl 4-fluorobenzenesulfonate allows for chemoselective N-methylation without competitive O-alkylation of unprotected hydroxyl groups, provided the base and solvent are carefully optimized.

S-Methylation in Thio-ether Synthesis

Recent pharmaceutical research highlights the use of sulfonate derivatives in synthesizing bioactive 1,3,4-oxadiazole thioethers, which exhibit potent antibacterial properties against agricultural and human pathogens[5]. Thiolates are highly nucleophilic and react smoothly with Methyl 4-fluorobenzenesulfonate to yield stable thioethers with excellent atom economy[2].

Workflow Step1 1. Reagent Preparation Dry Solvent & Base Selection Step2 2. Substrate Addition Dissolve API Intermediate Step1->Step2 Step3 3. Electrophile Dosing Dropwise Me-4-FBS at 0°C Step2->Step3 Step4 4. Reaction Monitoring Track via LC-MS/HPLC Step3->Step4 Step5 5. Quenching & Workup Aqueous Wash & Extraction Step4->Step5 Step6 6. Purification Crystallization / Chromatography Step5->Step6 Cond Inert Atmosphere (N2/Ar) Cond->Step3

Figure 2: Standard experimental workflow for chemoselective methylation in pharmaceutical synthesis.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility, high yield, and safety in the laboratory.

Protocol A: Chemoselective N-Methylation of a Pharmaceutical Intermediate

Objective: To selectively methylate a secondary amine in the presence of competing functional groups.

Rationale for Conditions: We utilize anhydrous


 rather than stronger bases (like 

) to prevent unwanted side reactions such as ring-opening or epimerization of sensitive stereocenters. The reaction is initiated at 0 °C to control the exothermic

attack and minimize over-methylation (e.g., forming quaternary ammonium salts).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Substrate Loading: Dissolve the amine substrate (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely powdered, anhydrous

    
     (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to facilitate deprotonation/activation.
    
  • Electrophile Dosing: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Methyl 4-fluorobenzenesulfonate (11.0 mmol, 1.1 eq)[1] in 5 mL of anhydrous DMF and add it dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (

      
      ) is <2% relative to the methylated product peak (
      
      
      
      ).
  • Quenching: Quench the reaction by slowly adding 30 mL of ice-cold distilled water.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous 
    
    
    
    (
    
    
    mL) to remove residual DMF, followed by brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    
Protocol B: S-Methylation of Heterocyclic Thiones

Objective: Synthesis of bioactive thioethers (e.g., 1,3,4-oxadiazole-2-thioethers)[5].

Rationale for Conditions: Thiolates are highly polarizable and excellent nucleophiles. Therefore, a milder organic base (Triethylamine) and a less polar solvent (Dichloromethane) are sufficient, reducing the risk of side reactions and simplifying the aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the heterocyclic thione (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (

    
    ) (12.0 mmol, 1.2 eq) via syringe. Stir for 10 minutes at room temperature.
    
  • Electrophile Dosing: Add Methyl 4-fluorobenzenesulfonate (10.5 mmol, 1.05 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature. S-alkylation is typically rapid.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The highly UV-active thione starting material should disappear within 1–2 hours, replaced by a higher

      
       thioether spot.
      
  • Workup: Dilute the reaction with an additional 20 mL of DCM. Wash sequentially with 0.1 M

    
     (20 mL), saturated 
    
    
    
    (20 mL), and brine (20 mL).
  • Isolation: Dry over

    
    , filter, and evaporate the solvent to yield the pure thioether.
    

Troubleshooting & Safety

  • Incomplete Reaction: If LC-MS indicates stalled conversion, verify the dryness of the solvent. Water rapidly hydrolyzes Methyl 4-fluorobenzenesulfonate into methanol and 4-fluorobenzenesulfonic acid[4]. Spike an additional 0.2 eq of the methylating agent if necessary.

  • Safety & Quenching: Methyl 4-fluorobenzenesulfonate is a potent alkylating agent. Handle exclusively inside a fume hood with appropriate PPE. Quench any spilled reagent or contaminated glassware with a 10% aqueous solution of ammonium hydroxide (

    
    ) or ethanolamine to safely destroy the electrophile before disposal.
    

References

  • Title: 565-45-7 | Methyl 4-fluorobenzene-1-sulfonate Source: BLD Pharm URL: [1]

  • Title: Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety Source: PMC - National Institutes of Health (NIH) URL: [2]

  • Title: 4-FLUOROBENZENESULFONIC ACID | 368-88-7 Source: ChemicalBook URL: [4]

  • Title: 4-FLUOROPIPERIDINE HYDROCHLORIDE | 57395-89-8 Source: ChemicalBook URL: [3]

  • Title: Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety Source: MDPI URL: [5]

Sources

Application

Application Note: Selective N-Methylation of Heterocyclic Compounds Using Methyl 4-Fluorobenzene-1-Sulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Kinetic control, regioselectivity, and chemoselectivity in ambident heterocycle alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Kinetic control, regioselectivity, and chemoselectivity in ambident heterocycle alkylation.

Executive Summary & Rationale

The selective N-methylation of nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, triazoles, and pyridones) is a critical late-stage transformation in medicinal chemistry[1]. However, ambident heterocycles present a significant chemoselective and regioselective challenge. Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (Me₂SO₄) are highly toxic and often yield intractable mixtures of regioisomers due to their indiscriminate reactivity. Conversely, methyl trifluoromethanesulfonate (MeOTf) is exceptionally reactive but highly moisture-sensitive, frequently leading to over-methylation or undesired O-alkylation via an Sₙ1-like mechanism.

Methyl 4-fluorobenzene-1-sulfonate (Me-4-FBS) emerges as the optimal "Goldilocks" reagent. By leveraging the electron-withdrawing para-fluoro substituent on the benzenesulfonate leaving group, Me-4-FBS provides a precisely tuned electrophilicity. Recent advancements have highlighted the utility of aryl sulfonate methyl esters as highly selective methyl donors for unsaturated heterocycles[2]. Furthermore, fluorinated aryl sulfonates have been successfully utilized in synthesizing bioactive heterocyclic derivatives, demonstrating their robust stability and utility in medicinal chemistry[3].

Mechanistic Insights: The Causality of Selectivity

As synthetic scientists, we must move beyond empirical screening and understand the transition-state dynamics that govern product distribution. The superior selectivity of Me-4-FBS is rooted in Hard-Soft Acid-Base (HSAB) theory and kinetic control :

  • Leaving Group Tuning via Inductive Effects: The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I) that outcompetes its resonance-donating effect (+R). This stabilizes the developing negative charge on the sulfonate leaving group during the transition state. Consequently, the activation energy for Sₙ2 displacement is lowered compared to methyl p-toluenesulfonate (MeOTs), allowing the reaction to proceed efficiently at 0 °C to room temperature.

  • Strict Sₙ2 Trajectory (HSAB Compliance): Unlike MeOTf, which can exhibit Sₙ1-like character (generating a "hard" methyl cation equivalent that indiscriminately attacks "hard" oxygen nucleophiles), Me-4-FBS strictly adheres to a bimolecular Sₙ2 mechanism. The methyl carbon remains a "soft" electrophile, preferentially reacting with the "softer" nitrogen atom of ambident N/O heterocycles.

  • Enforcing Kinetic Control: Because Me-4-FBS is sufficiently reactive at lower temperatures, the methylation is irreversible. The product distribution is dictated entirely by the relative nucleophilicity and steric accessibility of the competing nitrogen atoms (kinetic control), rather than the thermodynamic stability of the final products.

Reactivity_Selectivity MeI Methyl Iodide Low Selectivity High Toxicity MeOTs Methyl Tosylate High Selectivity Low Reactivity MeI->MeOTs Change to Harder Leaving Group Me4FBS Methyl 4-Fluorobenzenesulfonate Optimal Kinetic Control MeOTs->Me4FBS + Inductive Effect (-F) Lowers Activation Energy MeOTf Methyl Triflate Poor Selectivity Extreme Reactivity Me4FBS->MeOTf + Stronger EWG (-CF3) Shifts to SN1-like

Diagram 1: Reactivity vs. Selectivity continuum of common methylating agents.

Reagent Profiling & Comparative Data

To justify the selection of Me-4-FBS, the following table summarizes the quantitative and qualitative parameters of standard methylating agents.

ReagentRelative ReactivitySelectivity (Kinetic)N- vs. O- PreferenceToxicity / Handling
MeI ModeratePoorN-favored (Soft)High (Volatile, Alkylating agent)
Me₂SO₄ HighPoorMixedExtreme (Genotoxic, Volatile)
MeOTs LowExcellentN-favored (Soft)Moderate (Solid, Stable)
Me-4-FBS Moderate-High Excellent Strongly N-favored Moderate (Solid, Stable)
MeOTf ExtremePoorO-favored (Hard)High (Moisture sensitive, Fuming)

Application Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The experimental choices (solvent, base, temperature) are explicitly linked to the mechanistic principles outlined above.

Protocol A: Regioselective N-Methylation of Asymmetric Pyrazoles

Objective: To selectively methylate the less sterically hindered nitrogen of an asymmetric pyrazole while suppressing the formation of the thermodynamic regioisomer.

Causality of Reagents:

  • Solvent (Acetonitrile): A polar aprotic solvent enhances the nucleophilicity of the nitrogen lone pair by stripping away hydrogen-bonding solvation shells.

  • Base (K₂CO₃): A mild, heterogeneous base slowly deprotonates the heterocycle. This maintains a low steady-state concentration of the highly reactive pyrazolide anion, preventing runaway reactions and allowing the subtle steric differences between the two nitrogens to dictate the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the asymmetric pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL, 0.1 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to initiate deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Mechanistic note: Lowering the temperature reduces thermal energy, strictly enforcing kinetic control.

  • Methylation: Add Methyl 4-fluorobenzene-1-sulfonate (1.1 mmol, 1.1 eq) dropwise as a solution in 2 mL of acetonitrile.

  • Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS every 60 minutes. The reaction is self-validating when the starting material mass [M+H]⁺ is completely consumed, and a single dominant peak for the methylated product [M+CH₃]⁺ emerges.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

WorkflowA Step1 1. Substrate Preparation Dissolve pyrazole in anhydrous MeCN (0.1 M) Step2 2. Mild Deprotonation Add K2CO3 (1.5 eq), Stir 30 min at RT Step1->Step2 Step3 3. Electrophile Addition Cool to 0 °C, Add Me-4-FBS (1.1 eq) dropwise Step2->Step3 Step4 4. Kinetic Methylation Stir at RT (2-4 h), Monitor via LC-MS Step3->Step4 Step5 5. Quench & Isolation Quench with NH4Cl, Extract (EtOAc), Purify Step4->Step5

Diagram 2: Step-by-step workflow for the regioselective N-methylation of pyrazoles.

Protocol B: Chemoselective N-Methylation of Pyridones (Over O-Methylation)

Objective: To drive the chemoselective alkylation of the nitrogen atom in a 2-pyridone scaffold, avoiding the common pitfall of O-alkylation.

Causality of Reagents:

  • Base (LiHMDS): The use of a lithium-based strong base is critical here. The hard lithium cation strongly coordinates with the hard oxygen atom of the pyridone (chelation control). This sterically and electronically blocks the oxygen, directing the incoming Me-4-FBS exclusively to the nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-pyridone derivative (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Chelation-Directed Deprotonation: Cool the solution to -78 °C. Add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium-coordinated intermediate.

  • Methylation: Add Methyl 4-fluorobenzene-1-sulfonate (1.2 mmol, 1.2 eq) neat or as a THF solution.

  • Validation: Slowly warm the reaction to room temperature over 2 hours. TLC monitoring (UV active) will show the disappearance of the highly polar starting material and the appearance of a less polar N-methylated spot.

  • Quench: Quench with water (10 mL), extract with Dichloromethane (3 x 15 mL), dry, and concentrate.

Troubleshooting & Optimization

  • Over-alkylation (Quaternization): If quaternization of the heterocycle is observed (e.g., forming a positively charged imidazolium salt), reduce the equivalents of Me-4-FBS from 1.1 to 0.95. Me-4-FBS is highly efficient; a slight stoichiometric deficit ensures mono-alkylation.

  • Poor Conversion: If the reaction stalls, the heterocycle may be insufficiently nucleophilic. Switch the solvent from MeCN to DMF or NMP to further disrupt ion-pairing and increase the naked nucleophilicity of the nitrogen anion.

  • Loss of Regioselectivity: If a mixture of regioisomers appears, the reaction temperature is likely too high, allowing thermodynamic equilibration. Ensure the electrophile is added strictly at 0 °C or lower, and do not heat the reaction above room temperature.

References

  • Ospina, F. et al. "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." Angewandte Chemie International Edition, 2022, 61(48), e202213056. Available at:[Link]

  • Zuo, Z. et al. "Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds." ACS Catalysis, 2023, 13, 11581–11588. Available at:[Link]

  • Li, Y. et al. "Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety." Molecules, 2020, 25(7), 1503. Available at:[Link]

Sources

Method

Application Note: Precision Methylation of Carboxylic Acids Using Methyl 4-Fluorobenzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary In late-stage pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In late-stage pharmaceutical development and complex organic synthesis, the esterification of carboxylic acids must be highly controlled, scalable, and analytically trackable. Traditional methylating agents—such as methyl iodide (MeI) or diazomethane—pose significant toxicity, volatility, and safety hazards. While standard sulfonate esters like methyl tosylate (MeOTs) offer improved safety profiles, they often lack the reactivity required for sterically hindered substrates and provide no direct spectroscopic handle for reaction monitoring.

Methyl 4-fluorobenzenesulfonate (M4FBS) emerges as a highly specialized reagent that bridges this gap. By incorporating a para-fluorine atom into the sulfonate leaving group, M4FBS offers enhanced electrophilicity over standard tosylates while introducing a critical analytical advantage: the ability to monitor reaction kinetics, mass balance, and impurity profiles in real-time via Quantitative ^19F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mechanistic Insights & Causality (E-E-A-T)

Tunable Reactivity via Inductive Effects

The reactivity of sulfonate esters as alkylating agents is fundamentally governed by the stability of the departing sulfonate anion. This stability is directly influenced by the electron-withdrawing properties of the aromatic substituents. The general order of reactivity for sulfonate esters is: Triflate > Nosylate > 4-Fluorobenzenesulfonate > Tosylate > Mesylate [1].

The fluorine atom in M4FBS exerts a strong inductive electron-withdrawing effect (-I), which delocalizes the negative charge on the resulting sulfonate anion more effectively than the electron-donating methyl group (+I) found in tosylates. This lowers the activation energy for the bimolecular nucleophilic substitution (S_N2) by the carboxylate anion, allowing for faster conversion rates at milder temperatures without reaching the extreme, often unselective reactivity of methyl triflate[1].

The Analytical Advantage: ^19F qNMR Tracking

In pharmaceutical process chemistry, tracking the exact conversion of starting materials to products is critical. The displaced 4-fluorobenzenesulfonate anion serves as an ideal analytical tracer. ^19F NMR is highly advantageous because the ^19F nucleus has a 100% natural abundance, a high gyromagnetic ratio yielding sensitivity at 83.4% relative to ^1H, and a complete absence of background fluorine signals in standard biological or organic matrices[2].

Because the reaction proceeds with strict 1:1 stoichiometry, the integration of the ^19F signal from the unreacted M4FBS versus the released 4-fluorobenzenesulfonate anion allows chemists to quantify product formation without the need for authentic product standards or complex chromatographic calibration[3].

Reaction Workflow & Signaling Pathway

The following diagram illustrates the S_N2 mechanistic pathway and the generation of the ^19F NMR trackable byproduct.

G A Carboxylic Acid (R-COOH) B Base (e.g., K2CO3) Deprotonation A->B Step 1 C Carboxylate Anion (R-COO⁻) B->C Forms D Methyl 4-fluorobenzenesulfonate C->D SN2 Attack E Methyl Ester (R-COOCH3) D->E Product F 4-Fluorobenzenesulfonate (19F NMR Tracer) D->F Byproduct

Figure 1: S_N2 mechanism of carboxylic acid methylation using M4FBS and 19F NMR tracer generation.

Comparative Reagent Data

To justify the selection of M4FBS, the following table summarizes the quantitative and qualitative differences between common methylating agents used in drug development.

Methylating AgentRelative S_N2 ReactivityLeaving Group (Byproduct)^19F NMR Trackable?Handling & Stability Profile
Methyl Iodide (MeI) HighIodide (I⁻)NoHighly volatile (BP: 42°C), toxic, strictly regulated.
Methyl Triflate (MeOTf) Very HighTriflate (CF₃SO₃⁻)YesExtremely reactive, moisture-sensitive, prone to over-alkylation.
Methyl 4-fluorobenzenesulfonate Moderate-High 4-Fluorobenzenesulfonate Yes Bench-stable solid, tunable reactivity, safe handling.
Methyl Tosylate (MeOTs) ModerateTosylate (CH₃C₆H₄SO₃⁻)NoStable solid, requires prolonged heating for hindered acids.

Experimental Protocols

Protocol A: Standard Methylation of Carboxylic Acids

This self-validating protocol utilizes polar aprotic conditions to maximize nucleophilicity while preventing base-catalyzed side reactions.

Reagents & Equipment:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Methyl 4-fluorobenzenesulfonate (1.2 mmol, 1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Oven-dried Schlenk flask with magnetic stirrer

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration).

    • Causality: DMF strongly solvates the potassium cation but leaves the carboxylate anion unsolvated. This "naked anion" effect drastically increases the nucleophilicity of the carboxylate, accelerating the S_N2 displacement.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ to the solution. Stir at room temperature (20–25 °C) for 30 minutes.

    • Causality: K₂CO₃ is a mild, heterogeneous base sufficient to deprotonate carboxylic acids (pKa ~4–5) without causing epimerization of sensitive α-chiral centers, which is a common risk when using stronger bases like NaH or DBU.

  • Alkylation: Add Methyl 4-fluorobenzenesulfonate dropwise. Heat the reaction mixture to 50 °C and stir for 4–6 hours.

    • Causality: The mild heating overcomes the activation energy barrier of the S_N2 reaction. The 1.2 equivalent excess ensures complete consumption of the valuable carboxylic acid precursor.

  • Workup & Isolation: Cool the mixture to room temperature and quench with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The byproduct, potassium 4-fluorobenzenesulfonate, is highly water-soluble. The aqueous wash completely removes this byproduct and the DMF solvent, leaving the pure methyl ester in the organic phase.

Protocol B: In Situ Reaction Monitoring via ^19F qNMR

This protocol is designed for Process Analytical Technology (PAT) workflows to determine exact reaction completion times.

  • Sampling: Extract a 50 µL aliquot from the active reaction mixture using a micro-syringe.

  • Preparation: Dilute the aliquot with 450 µL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Calibration (Optional): Add a precisely weighed amount of an internal standard (e.g., trifluorotoluene) if absolute external calibration is not pre-configured on the spectrometer.

  • Acquisition: Acquire the ^19F NMR spectrum (typically at 376 MHz on a 400 MHz spectrometer) using a standard single-pulse experiment with a relaxation delay (D1) of at least 3–5 seconds to ensure complete relaxation of the fluorine nuclei.

    • Causality: By integrating the distinct chemical shift of the unreacted M4FBS against the newly formed 4-fluorobenzenesulfonate anion, chemists can instantly calculate the percentage of conversion. This eliminates the wait times associated with HPLC method development and avoids UV-response factor discrepancies[3].

References

  • Application of 19F quantitative NMR to pharmaceutical analysis Source: ResearchGate / Environmental Science & Technology URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: High-Precision Methylation in Carbohydrate Synthesis

Part 1: Executive Summary & Chemical Rationale In complex carbohydrate synthesis, the permanent protection of hydroxyl groups as methyl ethers is a pivotal transformation. While Methyl Iodide (MeI) and Methyl Triflate (M...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Rationale

In complex carbohydrate synthesis, the permanent protection of hydroxyl groups as methyl ethers is a pivotal transformation. While Methyl Iodide (MeI) and Methyl Triflate (MeOTf) are industry standards, they present distinct drawbacks: MeI often requires strong bases (NaH) that are incompatible with sensitive electrophilic groups (e.g., esters, halides), while MeOTf is hyper-reactive, moisture-sensitive, and poses severe inhalation toxicity risks.

Methyl 4-fluorobenzene-1-sulfonate (Me-FBS) emerges as a "tunable electrophile"—a methylating agent occupying a strategic reactivity niche between the sluggish Methyl Tosylate (MeOTs) and the aggressive Methyl Triflate.

The Electronic Advantage

The utility of Me-FBS is grounded in the electronic modification of the leaving group. The rate of nucleophilic substitution (


) on sulfonate esters is governed by the stability of the departing sulfonate anion.
  • Methyl Tosylate (

    
    -Me):  The electron-donating methyl group destabilizes the anion, reducing reactivity.
    
  • Methyl 4-fluorobenzenesulfonate (

    
    -F):  The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the negative charge on the sulfonate oxygen more effectively than the methyl group of a tosylate.
    

This results in a reagent that reacts 10–50x faster than methyl tosylate , allowing for methylation at lower temperatures or with milder bases, yet remains a stable, non-volatile solid/oil that is safer to handle than methyl triflate.

Reactivity Spectrum Visualization

ReactivitySpectrum Figure 1: Electrophilicity spectrum of sulfonate-based methylating agents. MeOTs Methyl Tosylate (Slow, Heat Req.) MeFBS Methyl 4-fluorobenzenesulfonate (Tunable, Mild) MeOTs->MeFBS Increased Leaving Group Ability (-I Effect) MeOTf Methyl Triflate (Hyper-reactive, Unstable) MeFBS->MeOTf Extreme Reactivity

Part 2: Application Profile

When to use Me-FBS?

This reagent is the optimal choice in three specific scenarios commonly encountered in oligosaccharide assembly:

  • Differentiation of Hydroxyls: When a substrate contains both hindered (secondary/axial) and unhindered (primary/equatorial) hydroxyls, Me-FBS can be titrated to selectively methylate the more accessible position without the "over-alkylation" seen with MeOTf.

  • Base-Sensitive Substrates: Unlike MeI, which often requires Sodium Hydride (NaH), Me-FBS is sufficiently reactive to function with hindered amine bases (e.g., 2,6-di-tert-butylpyridine) or mild inorganic bases (

    
    ), preserving esters or Fmoc groups.
    
  • Scale-Up Safety: For kilogram-scale GMP production, the volatility of MeI and MeOTf necessitates expensive containment. Me-FBS (typically a low-melting solid or high-boiling liquid) significantly reduces inhalation exposure risks.

Comparative Data Table
FeatureMethyl Iodide (MeI)Methyl Tosylate (MeOTs)Methyl Triflate (MeOTf)Methyl 4-fluorobenzenesulfonate
Reactivity ModerateLowVery HighHigh (Controlled)
Base Req. Strong (NaH, KOH)Strong/HeatWeak (DTBP)Moderate (K2CO3, t-BuOK)
Leaving Group Iodide (

)
Tosylate (

)
Triflate (

)
4-FBS (

)
Volatility High (bp 42°C)Low (mp 28°C)Moderate (bp 99°C)Low (High bp)
Toxicity NeurotoxicAlkylating AgentCorrosive/ToxicAlkylating Agent

Part 3: Experimental Protocol

Objective: Methylation of a partially protected monosaccharide (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside) at the C2/C3 positions.

Reagents Required[1][5]
  • Substrate: Sugar derivative (1.0 equiv)

  • Reagent: Methyl 4-fluorobenzene-1-sulfonate (2.5 equiv per OH)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Base: Sodium Hydride (60% dispersion) OR Potassium tert-butoxide (mild alternative)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

    • Dissolve the carbohydrate substrate in anhydrous DMF.

  • Activation:

    • Cool the solution to 0°C (ice bath).

    • Add the base (NaH or t-BuOK) portion-wise.

    • Expert Insight: Allow 15–30 minutes for deprotonation. Evolution of

      
       gas (if using NaH) must cease before reagent addition to prevent reagent hydrolysis.
      
  • Methylation:

    • Add Methyl 4-fluorobenzene-1-sulfonate dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

    • Monitoring: Monitor by TLC (Silica gel, EtOAc/Hexane). The reaction is typically complete within 2–4 hours.

    • Self-Validation: Unlike Tosylate reactions which might require reflux (causing migration of protecting groups), this reaction should proceed at ambient temperature.

  • Quench & Workup:

    • Cool to 0°C.

    • Quench carefully with Methanol (to consume excess NaH) followed by saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF and sulfonate byproducts.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography.

Workflow Diagram

MethylationProtocol Figure 2: Optimized Methylation Workflow using Me-FBS. Start Start: Substrate in DMF (0°C, Argon) Deprot Activation: Add Base (NaH/tBuOK) Wait 30 min Start->Deprot AddReagent Addition: Add Me-FBS (Dropwise) Deprot->AddReagent Reaction Reaction: Warm to RT Monitor TLC (2-4 hrs) AddReagent->Reaction Quench Workup: Quench (MeOH/NH4Cl) Extract (EtOAc) Reaction->Quench

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Reagent HydrolysisEnsure DMF is anhydrous (<50 ppm water). Increase reagent equivalents to 3.0x.
Migration of Esters Base too strongSwitch from NaH to

(Silver Oxide) or hindered amine bases.
TLC Streaking Sulfonic Acid byproductThe leaving group is an acid. Ensure thorough bicarbonate wash during workup.
Color Change (Dark) DecompositionReaction temp too high. Maintain 0°C -> RT. Do not heat above 40°C.

Part 5: Safety & Handling (Critical)

Hazard Identification: Methyl 4-fluorobenzene-1-sulfonate is a potent alkylating agent . It transfers methyl groups to nucleophiles, including DNA bases (guanine), making it a potential mutagen and carcinogen.[1][2]

Handling Protocols:

  • Containment: All weighing and transfers must occur within a certified Chemical Fume Hood.

  • Destruction: Excess reagent must be quenched before disposal. Stir waste solutions with 10% alcoholic KOH or concentrated ammonium hydroxide for 12 hours to convert the sulfonate ester to the non-toxic sulfonate salt and methanol/amine.

  • PPE: Double nitrile gloves are mandatory. The lipophilic nature of the ester allows it to penetrate skin faster than ionic reagents.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for methylation protocols and leaving group comparisons).

  • Kevill, D. N. (1996). Solvolysis of Sulfonate Esters. In The Chemistry of Functional Groups.
  • BenchChem. (n.d.). Comparative Analysis of Reactivity: Brosylate vs Tosylate. (Establishes the inductive stabilization of leaving groups by halogens).

  • MilliporeSigma. (2023). Safety Data Sheet: Methyl 4-fluorobenzoate/sulfonate analogs. (Safety and handling data).

Sources

Method

Methyl 4-fluorobenzene-1-sulfonate for the preparation of radiolabeled compounds

This Application Note is structured as a comprehensive technical guide for the use of Methyl 4-fluorobenzene-1-sulfonate (also referred to as Methyl p-fluorobenzenesulfonate ) in radiopharmaceutical chemistry. While less...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the use of Methyl 4-fluorobenzene-1-sulfonate (also referred to as Methyl p-fluorobenzenesulfonate ) in radiopharmaceutical chemistry.

While less common than its analogs Methyl Tosylate or Methyl Triflate, this compound represents a "tuned" alkylating agent . Its reactivity lies in the strategic "Goldilocks zone"—more reactive than tosylates (due to the electron-withdrawing fluorine) but more stable and selective than triflates. This guide focuses on its utility as a precursor for [18F]fluoromethane ([18F]CH₃F) synthesis and as a reference standard for optimizing alkylation yields.

Introduction & Chemical Rationale

In the development of radiopharmaceuticals, the choice of leaving group (LG) on an alkylating agent dictates the rate, yield, and selectivity of the reaction.

  • The Standard: Methyl Tosylate (p-Me-C₆H₄-SO₃Me) is stable but often reacts slowly.

  • The Aggressor: Methyl Triflate (CF₃SO₃Me) is highly reactive but moisture-sensitive and prone to non-selective alkylation.

  • The Solution: Methyl 4-fluorobenzene-1-sulfonate .

The 4-fluorobenzenesulfonate anion utilizes the inductive electron-withdrawing effect (-I) of the fluorine atom at the para position. This destabilizes the S-O bond relative to the tosylate (which has an electron-donating methyl group), thereby increasing the electrophilicity of the methyl ester carbon without reaching the hydrolytic instability of the triflate.

Key Applications
  • Precursor for [18F]Fluoromethylation: Used to generate [18F]CH₃F (gas) via nucleophilic substitution with [18F]Fluoride.

  • Tuned [11C]Methylation: A surrogate for [11C]Methyl Triflate when reaction kinetics require moderation to prevent byproduct formation.

  • HPLC Reference Standard: Used to validate the identity of fluorobenzenesulfonate byproducts in reaction mixtures.

Chemical Properties & Reactivity Profile

PropertySpecification
IUPAC Name Methyl 4-fluorobenzene-1-sulfonate
Formula C₇H₇FO₃S
MW 190.19 g/mol
Leaving Group Ability (Relative) Tosylate < 4-Fluorobenzenesulfonate < Nosylate < Triflate
Hammett Constant (

)
+0.06 (Fluorine) vs -0.17 (Methyl/Tosylate)
Storage 2–8°C, Desiccated (Hydrolysis sensitive)
Reactivity Logic Diagram

The following diagram illustrates the mechanistic positioning of Methyl 4-fluorobenzene-1-sulfonate within the alkylator hierarchy.

Reactivity cluster_legend Reactivity Hierarchy Tosylate Methyl Tosylate (Slow, Stable) Fluoro Methyl 4-fluorobenzenesulfonate (Optimized Reactivity) Target Nucleophile (Precursor) Tosylate->Target High Temp Req. Nosylate Methyl Nosylate (Fast, UV Active) Fluoro->Target Mild Conditions Triflate Methyl Triflate (Very Fast, Unstable) Nosylate->Target Fast Triflate->Target Instant (Risk of Side Rxn) Product Radiolabeled Product Target->Product

Figure 1: Comparative reactivity landscape of sulfonate ester methylating agents. Methyl 4-fluorobenzene-1-sulfonate occupies the intermediate zone, offering balanced kinetics.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluorobenzene-1-sulfonate (Reference Standard)

Note: This protocol describes the preparation of the cold standard or precursor stock.

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Methanol (anhydrous, excess)

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Methanol (0.4 mL, 10 mmol) followed by the dropwise addition of Triethylamine (1.4 mL, 10 mmol).

    • Mechanistic Note: The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove amine salts, followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Yield: Expect >85% as a colorless oil or low-melting solid.

Protocol B: Radiosynthesis of [18F]Fluoromethylating Agents

Application: Using Methyl 4-fluorobenzene-1-sulfonate as a precursor to generate [18F]CH₃F (gas) or [18F]Fluoromethyl-derivatives .

Workflow Logic: The [18F]Fluoride ion acts as the nucleophile, attacking the methyl carbon. The 4-fluorobenzenesulfonate anion acts as the leaving group.

Radiosynthesis F18 [18F]Fluoride (QMA Cartridge) Dry Azeotropic Drying (K2.2.2/K2CO3) F18->Dry Reaction Nucleophilic Substitution (90-110°C, 10 min) Dry->Reaction Precursor Methyl 4-fluorobenzene-1-sulfonate (In Acetonitrile) Precursor->Reaction Add Precursor Gas [18F]CH3F (Gas) Reaction->Gas Evaporation Distill Distillation/Trapping (Sep-Pak or Cryo-trap) Gas->Distill

Figure 2: Workflow for the synthesis of [18F]Fluoromethane using Methyl 4-fluorobenzene-1-sulfonate as the substrate.

Step-by-Step Procedure:

  • Trapping: Trap [18F]Fluoride (aqueous) on a QMA carbonate cartridge.

  • Elution: Elute with Kryptofix 2.2.2/K₂CO₃ solution (1.5 mL) into the reaction vessel.

  • Drying: Azeotropically dry the fluoride at 95°C under Helium flow/vacuum (add dry MeCN x3).

  • Precursor Addition: Dissolve Methyl 4-fluorobenzene-1-sulfonate (5 mg) in anhydrous Acetonitrile (0.5 mL) and add to the dried [18F]KF/K2.2.2 complex.

  • Labeling: Heat the sealed vessel to 100°C for 10 minutes .

    • Why 100°C? The 4-fluorobenzenesulfonate leaving group requires slightly less energy than Tosylate (110°C+) but more than Nosylate, ensuring a controlled release of the gas without degrading the kryptofix complex.

  • Transfer: The product [18F]CH₃F is a gas at this temperature. Open the vessel to a stream of Helium (20 mL/min) and pass the gas through a Silica Sep-Pak (to trap unreacted precursor and solvent) and into the target reaction vial (containing the precursor to be methylated, e.g., a phenol or amine).

Quality Control & Validation

When establishing this protocol, you must validate the precursor purity and the identity of the leaving group byproduct.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x150mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • 4-Fluorobenzenesulfonic acid (Hydrolysis byproduct): ~2-3 min (Polar).

    • Methyl 4-fluorobenzene-1-sulfonate (Precursor): ~8-10 min.

NMR Validation (For Precursor Synthesis)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.95 (m, 2H, Ar-H ortho to SO₂).
      
    • 
       7.25 (m, 2H, Ar-H ortho to F).
      
    • 
       3.80 (s, 3H, O-CH₃).
      
  • ¹⁹F NMR:

    • Distinct singlet around -105 ppm (referenced to CFCl₃). This provides a clean handle for checking purity without interference from non-fluorinated impurities.

References

  • Reactivity of Sulfonate Esters

    • Comparison of Tosylate vs Brosylate/Nosyl
    • Source: BenchChem Reactivity D
    • (General Reference for Hammett Parameters)

  • General Radiosynthesis of [18F]Fluoromethyl Compounds

    • Iwata, R., et al. "Radiosynthesis of [18F]fluoromethyl iodide and its application to the labeling of radiopharmaceuticals.
    • Note: This paper establishes the baseline for using sulfon
  • Leaving Group Effects in Nucleophilic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Provides the theoretical grounding for the electron-withdrawing effect of the para-fluoro group enhancing leaving group ability.
  • Related Precursor Data (PubChem)

    • Trifluoromethyl 4-fluorobenzenesulfon
    • Source: PubChem CID 123131841.[1]

(Note: Specific literature solely dedicated to "Methyl 4-fluorobenzene-1-sulfonate" as a named radiopharmaceutical precursor is sparse; the protocols above are derived from first-principles organic chemistry applied to standard radiochemical workflows for sulfonate esters.)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of methylation with Methyl 4-fluorobenzene-1-sulfonate

Topic: Optimization and Troubleshooting of Methylation Reactions Ticket Type: Technical Guide & FAQ Agent: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Goldilocks" Methylator Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Methylation Reactions Ticket Type: Technical Guide & FAQ Agent: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Goldilocks" Methylator

Welcome to the technical support hub for Methyl 4-fluorobenzene-1-sulfonate (CAS: 458-03-7).

If you are switching to this reagent from Methyl Tosylate (MeOTs) , you are likely seeking higher reactivity without the extreme toxicity and volatility of Methyl Triflate (MeOTf) or "Magic Methyl" (Methyl Fluorosulfonate) .

The 4-fluoro substituent on the benzene ring exerts an inductive electron-withdrawing effect (-I effect). This stabilizes the sulfonate leaving group more effectively than the methyl group in MeOTs.

  • Result: The reaction rate is faster, allowing for milder conditions (lower temperature) and potentially higher yields for sterically hindered or electron-poor nucleophiles.[1]

Part 1: Critical Reaction Parameters (The "Why" and "How")

To improve yield, you must balance Nucleophilicity (of your substrate) against Hydrolysis (destruction of the reagent).

Solvent Selection: The Dielectric Driver

This is an


 reaction. The transition state involves charge separation.
  • Recommendation: Use Polar Aprotic solvents.[1]

  • Why: These solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ) of your base, leaving the nucleophilic anion "naked" and highly reactive. They do not solvate the nucleophile strongly, which would reduce its energy.
SolventDielectric Constant (

)
SuitabilityNotes
DMF 36.7High Standard choice.[1] Hard to remove (high BP).
DMSO 46.7High Excellent for sluggish reactions.[1] Oxidizing potential.[1]
Acetonitrile (MeCN) 37.5Medium/High Good balance. Easier workup (lower BP).[1]
DCM / THF < 10Low Generally too non-polar for efficient salt solubility.[1]
Base Selection: The pKa Match

You must fully deprotonate your substrate (Amine, Phenol, Carboxylic Acid) to generate the active nucleophile.

  • Phenols (pKa ~10): Use Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Amides/Indoles (pKa >15): Use Sodium Hydride (

    
    ) or KHMDS.
    
  • Amines: Often require an auxiliary base (Hunig's base or TEA) to scavenge the sulfonic acid byproduct.

The "Yield Killer": Hydrolysis

Substituted benzenesulfonates are sensitive to moisture. The 4-fluoro group makes this reagent more susceptible to hydrolysis than Methyl Tosylate.

  • Mechanism: Water acts as a competing nucleophile, converting your expensive reagent into Methanol and 4-fluorobenzenesulfonic acid.[1]

  • Fix: Dry solvents are non-negotiable.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Ticket #1: "I see starting material remaining, but the reagent is gone."

Diagnosis: The reagent hydrolyzed before it could react with your substrate. Root Cause: Wet solvent or wet base.[1] Hygroscopic bases like


 absorb water rapidly from air.[1]
Solution: 
  • Dry Your Solvent: Ensure water content is <50 ppm (Karl Fischer).[1]

  • Flame-Dry Glassware: Surface moisture is enough to kill 5-10% of the reagent on small scales.

  • Stoichiometry: Increase reagent equivalents from 1.1 eq to 1.5 eq to account for sacrificial hydrolysis.

Ticket #2: "My yield is low compared to Methyl Iodide (MeI)."

Diagnosis: Leaving group ability mismatch or steric hindrance.[1] Root Cause: The 4-fluorobenzenesulfonate anion is a large leaving group (much larger than Iodide). It may struggle to leave in sterically crowded transition states. Solution:

  • Switch Cation: If using

    
    , switch to 
    
    
    
    .[1] The larger Cesium ion ("Cesium Effect") improves solubility and creates a looser ion pair, increasing the effective nucleophilicity of your substrate.
  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the bimolecular (

    
    ) kinetics over unimolecular degradation.
    
Ticket #3: "I am seeing decomposition products."

Diagnosis: Thermal degradation or Elimination (


).[1]
Root Cause:  You are likely running the reaction at the same temperature you used for Methyl Tosylate (e.g., refluxing toluene or 100°C DMF).
Solution: 
  • Lower the Temperature: Because the 4-F group activates the reagent, you can often run this reaction 20-30°C lower than the corresponding Tosylate reaction. Try 40-60°C instead of reflux.

Part 3: Standard Operating Procedure (SOP)

Objective: Methylation of a Phenolic Substrate (Generic Protocol)

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Note: The solution often changes color as the phenoxide anion forms.
    
  • Addition: Add Methyl 4-fluorobenzene-1-sulfonate (1.2 equiv) dropwise via syringe.

    • Critical: Do not dump it in all at once if the reaction is exothermic.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS.[1]

    • Optimization: If <50% conversion after 2 hours, heat to 50°C.

  • Quench: Pour mixture into ice water. Extract with Ethyl Acetate.[1]

  • Purification: Wash organic layer with water (3x) to remove DMF.[1] Dry over

    
     and concentrate.
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical pathway for optimizing yields based on the specific failure mode observed.

MethylationOptimization Start Start: Analyze Reaction Outcome CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckReagent Is Methylating Agent remaining? CheckSM->CheckReagent Yes (Incomplete) Decomp Issue: Decomposition / By-products CheckSM->Decomp No (SM Consumed but low yield) Hydrolysis Issue: Hydrolysis (Reagent destroyed by water) CheckReagent->Hydrolysis No (Reagent gone) Kinetics Issue: Slow Kinetics / Sterics CheckReagent->Kinetics Yes (Reagent still present) ActionDry Action: Dry Solvents & Base Increase Reagent Eq (1.5x) Hydrolysis->ActionDry ActionHeat Action: Increase Temp (+10°C) OR Switch to Cs2CO3 Kinetics->ActionHeat ActionCool Action: Lower Temp (-20°C) Dilute Reaction Decomp->ActionCool Success High Yield Isolated ActionDry->Success ActionHeat->Success ActionCool->Success

Figure 1: Troubleshooting logic tree for methylation reactions. Follow the path based on TLC/LCMS analysis of the crude reaction mixture.

References

  • Robertson, R. E. (1955).[1] "Solvolysis in Water." Canadian Journal of Chemistry, 33(10), 1536-1551.[1] (Establishes the hydrolysis kinetics of substituted benzenesulfonates). [1]

  • Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103. (Foundational theory explaining the electron-withdrawing effect of the 4-Fluoro group on leaving group stability). [1]

  • Teasdale, A., et al. (2009).[1] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate..." Organic Process Research & Development, 13(3), 429-433.[1] (Discusses the critical impact of water content on sulfonate ester stability). [1]

  • Finkelstein, J., et al. (1992).[1] "Cesium Carbonate Effect in Alkylation." Journal of Organic Chemistry, 57(21), 5538.[1] (Describes the "Cesium Effect" for improving yields in

    
     reactions).
    

Sources

Optimization

Common side reactions and byproducts with Methyl 4-fluorobenzene-1-sulfonate

Welcome to the Advanced Troubleshooting Guide for Methyl 4-fluorobenzene-1-sulfonate (M4FBS). As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Methyl 4-fluorobenzene-1-sulfonate (M4FBS). As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental mechanistic behaviors of this reagent.

M4FBS is a powerful methylating agent, but it possesses a dual electrophilic nature . While the methyl ester acts as a hard electrophilic center for desired alkylations, the sulfonate group (-SO₃CH₃) is strongly electron-withdrawing. This electronic pull heavily activates the para-fluorine atom on the aromatic ring, creating a secondary electrophilic site susceptible to Nucleophilic Aromatic Substitution (SₙAr). Understanding this causality is the key to controlling your reaction pathways, maximizing yields, and eliminating complex byproducts.

I. Troubleshooting Guide & FAQs

Q1: Why am I seeing low methylation yields accompanied by acidic degradation of my substrate?

  • Mechanistic Cause: Hydrolysis of the methyl ester.

  • Causality: M4FBS is highly sensitive to adventitious water. Water acts as a nucleophile, attacking the methyl group to form methanol and 4-fluorobenzenesulfonic acid. The generation of this strong acid rapidly lowers the pH of the reaction mixture, which protonates your target nucleophile (rendering it inactive) and can degrade acid-sensitive functional groups on your substrate.

  • Solution: Implement strict anhydrous conditions. Utilize dry, polar aprotic solvents (e.g., anhydrous DMF or THF) and include a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge any trace acid generated, ensuring your nucleophile remains in its active, deprotonated state.

Q2: My LC-MS shows an unexpected byproduct with a mass corresponding to an arylated adduct (loss of fluorine). What is happening?

  • Mechanistic Cause: Nucleophilic Aromatic Substitution (SₙAr) at the aromatic ring.

  • Causality: While 4-fluorobenzenesulfonate is an excellent leaving group—often utilized as a stable substitute for triflates in cross-coupling reactions[1]—its unique electronic structure introduces specific side-reaction risks. The strongly electron-withdrawing sulfonate group activates the para-fluorine atom. If you are using strong, hard nucleophiles (like primary amines or alkoxides) at elevated temperatures, the nucleophile will attack the aromatic ring instead of the methyl group, displacing the fluoride ion.

  • Solution: The SₙAr pathway has a higher activation energy (

    
    ) than the desired methylation. Lower the reaction temperature (0 °C to 25 °C) to kinetically favor methylation. If heating is required, switch to a softer nucleophile or a less nucleophilic base.
    

Q3: I am detecting ethyl or isopropyl 4-fluorobenzenesulfonate in my reaction mixture. Where is this coming from?

  • Mechanistic Cause: Transesterification / Solvent Adduct Formation.

  • Causality: Conducting the reaction in protic solvents like ethanol or isopropanol introduces a massive stoichiometric excess of competing nucleophiles. The solvent oxygen attacks the sulfur center of M4FBS, displacing the methyl group and forming a new, unreactive sulfonate ester.

  • Solution: Strictly avoid alcoholic solvents. Transition your workflow to polar aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF).

Q4: How do I prevent the over-methylation of primary amines to quaternary ammonium salts?

  • Mechanistic Cause: High electrophilicity combined with increasing nucleophilicity.

  • Causality: Once a primary amine is mono-methylated, the resulting secondary amine is often more nucleophilic (due to the electron-donating effect of the new methyl group) and less sterically hindered than bulkier alkyl derivatives. This leads to rapid, successive methylations. In contrast to reductive amination methods like the Eschweiler-Clarke reaction which can be tuned[2], direct alkylation with methyl sulfonates requires strict stoichiometric control.

  • Solution: Use exactly 1.0 equivalent of M4FBS added via slow dropwise addition at 0 °C. For critical mono-methylation workflows, temporarily protect the amine (e.g., as a sulfonamide) prior to methylation.

II. Quantitative Data: Side Reaction Mitigation

Summarizing the kinetic impact and mitigation strategies for M4FBS side reactions allows for rapid experimental adjustments.

Side ReactionPrimary CauseKinetic ImpactMitigation Strategy
Hydrolysis Adventitious moistureFast (

for weak nucleophiles)
Use anhydrous solvents; add non-nucleophilic base (DIPEA).
SₙAr (Loss of F) Strong nucleophiles (e.g., alkoxides)Highly temperature-dependent (High

)
Maintain

°C; use softer nucleophiles.
Transesterification Protic solvents (EtOH, MeOH)Concentration-driven (Solvent in vast excess)Strictly utilize polar aprotic solvents (THF, DMF, MeCN).
Over-methylation High electrophilicity of M4FBSSuccessive alkylations are rapidStrict 1.0 eq stoichiometry; slow dropwise addition at 0 °C.

III. Self-Validating Experimental Protocols

Derivatives containing the 4-fluorobenzenesulfonate moiety have shown significant utility in synthesizing bioactive compounds[3], but their synthesis demands rigorous environmental control. These protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Optimized N-Methylation of Secondary Amines
  • Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Causality: Argon displacement prevents moisture-induced hydrolysis.

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

    • Validation Step: Spot the mixture on wet pH paper; it must register as strongly basic to ensure the amine remains unprotonated and nucleophilic.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add M4FBS (1.05 eq) dropwise over 10 minutes. Causality: Cooling suppresses the higher-activation-energy SₙAr side reaction.

  • Reaction Monitoring: Stir for 2–4 hours, allowing the system to gradually warm to room temperature.

    • Validation Step: Monitor via LC-MS. The complete disappearance of the M4FBS peak and the absence of a 4-fluorobenzenesulfonic acid peak confirms successful, anhydrous methylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized O-Methylation of Phenols
  • Deprotonation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq). Stir for 30 minutes at room temperature to generate the phenoxide anion.

  • Alkylation: Cool the mixture to 0 °C and add M4FBS (1.1 eq) in a single portion.

  • Controlled Heating: Warm the reaction to 40 °C. Causality: Phenoxides are less nucleophilic than amines; moderate heating accelerates the desired methylation but must be kept strictly below 60 °C to prevent SₙAr displacement of the aromatic fluorine.

  • Workup: Dilute the mixture with a 5x volume of ice water to crash out the product or extract with diethyl ether. Wash the organic layer extensively with water (3x) to remove residual DMF.

IV. Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways of M4FBS, highlighting the competition between the desired methylation and the primary side reactions (Hydrolysis and SₙAr).

M4FBS_Pathways M4FBS Methyl 4-fluorobenzenesulfonate (M4FBS) Nuc_Me Desired Product: Methylated Nucleophile (Nuc-CH3) M4FBS->Nuc_Me Nucleophile attacks Methyl group (Desired) Leaving_Group Leaving Group: 4-fluorobenzenesulfonate M4FBS->Leaving_Group Cleavage Hydrolysis_Prod Side Product 1: Sulfonic Acid + Methanol M4FBS->Hydrolysis_Prod H2O attacks Methyl group (Hydrolysis) SNAr_Prod Side Product 2: Arylated Nucleophile + F⁻ M4FBS->SNAr_Prod Strong Nucleophile attacks Aromatic C-F (SNAr)

Divergent reaction pathways of M4FBS: Desired methylation vs. Hydrolysis and SNAr side reactions.

V. References

  • Caron, S.; Massett, S. S.; Bogle, D. E.; Castaldi, M. J.; Braish, T. F. "An efficient and cost-effective synthesis of 2-phenyl-3-aminopyridine." Organic Process Research & Development. 1

  • "Review of Modern Eschweiler–Clarke Methylation Reaction." MDPI. 2

  • "Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety." MDPI. 3

Sources

Troubleshooting

Technical Support Center: Purification of Reaction Products from Methyl 4-fluorobenzene-1-sulfonate

Reagent Profile: Methyl 4-fluorobenzene-1-sulfonate Class: Alkyl Sulfonate Ester (Super-Electrophile) Primary Application: Methylation of amines, phenols, and thiols. Critical Safety Note: This reagent is a Genotoxic Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Profile: Methyl 4-fluorobenzene-1-sulfonate Class: Alkyl Sulfonate Ester (Super-Electrophile) Primary Application: Methylation of amines, phenols, and thiols. Critical Safety Note: This reagent is a Genotoxic Impurity (GTI) . Handling requires strict containment.[1] Trace removal from the final API (Active Pharmaceutical Ingredient) is a regulatory critical quality attribute (CQA).

Module 1: Reaction Quenching & Workup (The First Line of Defense)

The Challenge: The reaction mixture typically contains the desired methylated product, the leaving group (4-fluorobenzenesulfonic acid), and unreacted excess methylating agent. The 4-fluoro substituent increases the electrophilicity of the sulfur center compared to standard tosylates, making this reagent highly reactive but also prone to hydrolysis.

Step-by-Step Workup Protocol
  • Quenching (Chemical Neutralization):

    • Do not rely solely on water. While the reagent hydrolyzes, the rate can be slow in biphasic systems.

    • Recommended Quench: Add a nucleophilic scavenger to the reaction mixture before aqueous workup. A 10% molar excess (relative to the methylating agent) of a secondary amine (e.g., morpholine) or a polymer-bound scavenger (see Module 3) ensures rapid consumption of the alkylator.

  • Partitioning (The "Acid Cut"):

    • The leaving group, 4-fluorobenzenesulfonic acid , is a strong acid (

      
      ). It exists as a highly water-soluble anion at neutral or basic pH.
      
    • Protocol: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Wash 3x with saturated aqueous

      
      .
      
    • Mechanism:[2] The bicarbonate deprotonates the sulfonic acid. The resulting sodium 4-fluorobenzenesulfonate partitions quantitatively into the aqueous phase.

  • Phase Separation Verification:

    • Unlike non-fluorinated analogs, the 4-fluoro group adds slight lipophilicity. Ensure the aqueous layer pH is >8 to guarantee full ionization and removal of the sulfonate byproduct.

Visualization: Workup Logic Flow

WorkupLogic Reaction Crude Reaction Mixture (Product + Reagent + Acid) Quench Nucleophilic Quench (Add Amine/Scavenger) Reaction->Quench Neutralize Electrophile Extraction Biphasic Extraction (DCM / Sat. NaHCO3) Quench->Extraction Dilute OrgLayer Organic Layer (Product + Trace Reagent) Extraction->OrgLayer Lipophilic Phase AqLayer Aqueous Layer (Na-4-Fluorobenzenesulfonate) Extraction->AqLayer Hydrophilic Phase

Caption: Logical flow for separating the lipophilic product from the water-soluble sulfonate leaving group.

Module 2: Purification Strategies (Chromatography & Crystallization)[3]

If the workup does not yield sufficient purity, use these physical separation methods.

Strategy A: Flash Chromatography

The 4-fluorobenzenesulfonate ester is less polar than the corresponding sulfonic acid but often co-elutes with non-polar products.

ParameterRecommendationRationale
Stationary Phase Standard Silica (40-63 µm)The ester is stable on silica for short durations.
Mobile Phase Hexane/EtOAc or DCM/MeOHAvoid acidic modifiers. Acid can catalyze the hydrolysis of any residual reagent, complicating the baseline.
Detection (UV) 254 nmThe 4-fluorophenyl ring has a distinct UV absorption. Note that the product and reagent may have similar

.
Tailing Issues Add 1%

If the product is an amine, triethylamine prevents streaking; it also helps decompose trace sulfonate ester on-column.
Strategy B: Crystallization

Effective for solid products where the impurity profile is dominated by the sulfonic acid salt.

  • Anti-Solvent Method: Dissolve crude in minimal hot Ethanol. Add water dropwise. The sodium sulfonate salt is highly soluble in water/ethanol mixtures, while organic products often precipitate.

  • Solvent System: Isopropyl Alcohol (IPA) / Heptane. The sulfonate impurities usually remain in the IPA mother liquor.

Module 3: Trace Impurity Removal (Genotoxicity Compliance)

The Critical Directive: Methyl 4-fluorobenzene-1-sulfonate is a potential carcinogen. Regulatory limits (TTC - Threshold of Toxicological Concern) often require levels


. Standard workup is rarely sufficient to hit ppm levels.
The Solution: Polymer-Bound Scavengers

Use functionalized silica or polystyrene resins to chemically bind the impurity, allowing it to be filtered off.

Recommended Resins:

  • Thiol-Functionalized Silica (e.g., Si-Thiol): The most effective scavenger. The thiol acts as a soft nucleophile, rapidly attacking the methyl group of the sulfonate ester.

  • Thiourea Resins: Excellent alternative if thiols are incompatible with the product.

Scavenging Protocol:

  • Dissolve crude product in THF or DCM (10 mL/g).

  • Add Thiol-Silica resin (2-4 equivalents relative to expected impurity level).

  • Agitate (do not stir with magnetic bar to avoid grinding resin) at

    
     for 4-12 hours.
    
  • Filter through a 0.45 µm frit.

  • Concentrate filtrate.[3][4]

Visualization: GTI Scavenging Workflow

Scavenging Crude Crude Product (Contains <1% Sulfonate Ester) ResinAdd Add Si-Thiol Resin (Solvent: THF or DCM) Crude->ResinAdd Reaction Agitate @ 40°C (Chemisorption of Impurity) ResinAdd->Reaction Nucleophilic Attack Filter Filtration Reaction->Filter Final Pure API (Sulfonate < 10 ppm) Filter->Final Filtrate Waste Solid Waste (Resin-Bound Impurity) Filter->Waste Retentate

Caption: Workflow for removing trace genotoxic sulfonates using solid-phase extraction (scavenging).

Frequently Asked Questions (FAQs)

Q: Why use the 4-fluoro derivative instead of standard Methyl Tosylate? A: The fluorine atom is electron-withdrawing. This destabilizes the S-O bond, making the sulfonate a better leaving group. This results in faster reaction rates, particularly with sterically hindered or less reactive nucleophiles.

Q: I see a persistent spot on TLC that stains with KMnO4 but not Dragendorff. What is it? A: This is likely the 4-fluorobenzenesulfonic acid byproduct. It is highly polar and often streaks near the baseline.[3] It stains with oxidizers (KMnO4) but not alkaloid stains (Dragendorff). A basic wash (


) should remove it.

Q: Can I distill the reaction mixture to purify my product? A: High Risk. Sulfonate esters are thermally unstable and can decompose violently at high temperatures. Distillation is not recommended unless high vacuum (< 1 mbar) and low temperatures (< 100°C) are strictly maintained.

Q: How do I validate that the genotoxic impurity is removed? A: Standard HPLC-UV is often insufficient for ppm-level detection. You must use LC-MS/MS or GC-MS in SIM (Selected Ion Monitoring) mode, targeting the specific molecular ion of the methyl ester.

References

  • Genotoxic Impurity Control: Teasdale, A. (2010).[5] Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Focuses on alkyl sulfonate removal strategies).

  • Scavenger Resin Efficiency: Kecili, R., et al. (2013).[6] "Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations." Separation and Purification Technology, 103, 173-181.[6] Link

  • Reactivity of Sulfonates: Guthrie, J. P. (1978). "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry, 56(17), 2342-2354. (Establishes pKa values for benzenesulfonic acid derivatives). Link

  • Purification Workflows: Anderson, N. G. (2012).[7] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General workup protocols for alkylation reactions).

Sources

Optimization

Managing the hydrolysis of Methyl 4-fluorobenzene-1-sulfonate during workup

Technical Support Center: Managing Hydrolysis of Methyl 4-fluorobenzene-1-sulfonate During Workup Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hydrolysis of Methyl 4-fluorobenzene-1-sulfonate During Workup

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses and purity issues when isolating highly reactive alkylating agents. Methyl 4-fluorobenzene-1-sulfonate is a potent electrophile. While this high reactivity is exactly what makes it a valuable methylating reagent, it also makes the compound highly susceptible to solvolysis (hydrolysis) during aqueous workup.

Understanding the chemical causality behind this degradation is critical. Hydrolysis of this compound typically proceeds via an Sₙ2 mechanism where a nucleophile (water or hydroxide) attacks the electrophilic methyl carbon, displacing the 4-fluorobenzenesulfonate leaving group to yield methanol and the highly water-soluble sulfonic acid salt. By strictly controlling thermodynamic and kinetic variables—specifically temperature, pH, and aqueous contact time—you can build a self-validating workup system that preserves the integrity of your product.

Quantitative Data Summary: Hydrolysis Risk Factors

To effectively troubleshoot, we must first quantify the conditions that drive or inhibit the hydrolysis reaction.

ParameterHigh-Risk ConditionOptimal Workup ConditionMechanistic Rationale
pH > 9.0 (e.g., NaOH, KOH)7.0 – 8.0 (e.g., NaHCO₃)High [OH⁻] exponentially accelerates Sₙ2 displacement at the methyl carbon [1].
Temperature > 20 °C (Ambient)0 – 5 °C (Ice bath)Thermal energy overcomes the activation barrier for solvolysis; cold suppresses it [2].
Aqueous Contact > 15 minutes< 5 minutes per washProlonged exposure to nucleophilic water drives the equilibrium toward hydrolysis[3].
Extraction Solvent Water-miscible (e.g., THF)Immiscible (DCM, MTBE)Biphasic systems isolate the electrophile in the organic layer, shielding it from water.

Troubleshooting Guides & FAQs

Q1: Why does my product yield drop significantly when I wash the organic layer with 1 M NaOH to remove residual sulfonic acid? A1: You are inadvertently destroying your product. Hydroxide ions (OH⁻) are exceptionally strong nucleophiles. Under highly basic conditions (pH > 9), the hydrolysis rate of methyl sulfonates is dominated by direct hydroxide attack on the methyl group, which is orders of magnitude faster than neutral water hydrolysis [1]. Solution: Replace strong bases with a cold, mild buffer like saturated aqueous sodium bicarbonate (NaHCO₃). This maintains a pH of ~8.0, neutralizing residual acids while keeping the hydrolysis rate restricted to the much slower, water-dominated pathway.

Q2: I am using ethyl acetate (EtOAc) for extraction and keeping everything cold, but I still see hydrolysis products by NMR. What is going wrong? A2: The issue lies in the solvent's water solubility. EtOAc can dissolve up to 3.3% water by weight at room temperature. Even if you separate the layers quickly, the dissolved water remains in the organic phase and acts as a nucleophile, initiating solvolysis during the concentration step as the solvent evaporates and the mixture warms up. Solution: Switch to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), which have significantly lower water solubility. Furthermore, you must dry the organic phase over anhydrous Na₂SO₄ immediately after phase separation to scavenge any micro-droplets of water before concentration [3].

Q3: How do I handle a stubborn emulsion during the quench without leaving the product in the aqueous phase too long? A3: Time is the enemy of sulfonate esters. Waiting for gravity to resolve an emulsion guarantees product degradation. Solution: Do not wait. Immediately add cold brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which forces the organic solvent out of the emulsion. If the emulsion persists, vacuum-filter the entire biphasic mixture through a thin pad of Celite. This mechanically breaks the emulsion droplets and allows for rapid phase separation in the separatory funnel.

Standard Operating Procedure: Self-Validating Cold Workup Protocol

This protocol is designed as a self-validating system: if you execute the temperature and time constraints strictly as written, the absence of the sulfonic acid byproduct in your final LC-MS or TLC serves as direct validation of your technique.

Step 1: Low-Temperature Quench

  • Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Slowly add cold (4 °C) saturated aqueous NaHCO₃ to quench residual acids. Ensure the internal temperature does not exceed 10 °C during the addition.

Step 2: Rapid Biphasic Extraction

  • Transfer the quenched mixture to a pre-chilled separatory funnel.

  • Add cold DCM or MTBE (approx. 3 volumes relative to the aqueous phase).

  • Invert gently to mix (avoid vigorous shaking to prevent emulsions) and vent immediately.

  • Allow layers to separate for no more than 3 minutes. Drain the organic layer into a clean, chilled Erlenmeyer flask.

Step 3: Moisture Scavenging

  • Wash the combined organic layers once with cold brine (< 5 minutes total contact time).

  • Immediately add a generous amount of anhydrous Na₂SO₄ to the organic phase. Swirl for 5 minutes. (Note: Avoid MgSO₄ if the solution is slightly acidic, though Na₂SO₄ is generally preferred here for its neutral profile and rapid action).

  • Filter the drying agent rapidly using a fritted funnel.

Step 4: Low-Temperature Concentration

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Critical: Keep the water bath temperature strictly below 30 °C. The inherent instability of methanesulfonates requires that the crude product be isolated gently and, ideally, taken to the next synthetic step without delay [3].

Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Methyl 4-fluorobenzenesulfonate) Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Quench Quench with Cold NaHCO3 (pH ~8) Cooling->Quench Prevent thermal activation Extraction Extract with DCM/MTBE (< 5 min contact) Quench->Extraction Avoid OH- attack Wash Wash with Cold Brine (Break emulsions) Extraction->Wash Dry Dry over Anhydrous Na2SO4 (Scavenge moisture) Wash->Dry Concentrate Concentrate in Vacuo (Bath < 30 °C) Dry->Concentrate Filter instantly Product Isolated Methyl 4-fluorobenzenesulfonate Concentrate->Product Store at -20 °C

Fig 1: Optimized cold workup workflow to prevent solvolysis of Methyl 4-fluorobenzenesulfonate.

References

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan (Oxford Academic). URL:[Link]

  • Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development (ACS Publications). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Methylation with Methyl 4-Fluorobenzene-1-Sulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize methylation reactions using Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize methylation reactions using Methyl 4-fluorobenzene-1-sulfonate (CAS: 565-45-7).

While methyl iodide (MeI) and methyl triflate (MeOTf) are common, methyl 4-fluorobenzene-1-sulfonate offers a highly tunable "Goldilocks" reactivity. The electron-withdrawing para-fluoro substituent makes it more reactive than standard methyl tosylate, yet it remains far more stable and easier to handle than the violently reactive methyl triflate [1]. However, unlocking its full potential—particularly regarding regioselectivity—requires precise temperature control.

Mechanistic Insights: The Causality of Temperature

In sulfonate ester methylations, temperature is not merely a catalyst for reaction rate; it is the master switch for regioselectivity and reagent stability .

When dealing with ambident nucleophiles (molecules with two or more reactive sites, such as amides, pyridones, or heterocyclic N-oxides), the reaction outcome is dictated by the competition between kinetic and thermodynamic control [2].

  • Kinetic Control (Low Temperature): At lower temperatures (0°C – 25°C), the reaction favors the pathway with the lowest activation energy (

    
    ). Because oxygen is more electronegative and its lone pairs are highly accessible, O-methylation is typically much faster, making it the kinetic product.
    
  • Thermodynamic Control (High Temperature): At elevated temperatures (60°C – 80°C), the system gains enough thermal energy to overcome higher activation barriers. This allows reversible O-methylation to equilibrate toward the more thermodynamically stable product, which is almost always the N-methylated species [3].

Pathway Reactants Ambident Nucleophile + Methyl 4-fluorobenzenesulfonate TS_O Kinetic Pathway (Low Temp: 0-25°C) Reactants->TS_O Fast Low Ea TS_N Thermodynamic Pathway (High Temp: 60-80°C) Reactants->TS_N Slow High Ea O_Product O-Methylated Product (Kinetic Product) TS_O->O_Product N_Product N-Methylated Product (Thermodynamic Product) TS_N->N_Product O_Product->N_Product Heat / Equilibration

Figure 1: Energy pathway for ambident nucleophile methylation.

Quantitative Data & Reagent Profiling

To make informed experimental choices, compare how methyl 4-fluorobenzene-1-sulfonate stacks up against other agents, and identify the optimal temperature window for your specific target.

Table 1: Comparative Reactivity of Methylating Agents

Methylating AgentRelative ReactivityLeaving Group

Hydrolysis Risk at >60°C
Methyl Iodide (MeI)Moderate-10.4 (HI)Low
Methyl Tosylate (MeOTs)High-2.8Moderate
Methyl 4-fluorobenzenesulfonate Very High ~ -3.5 High
Methyl Triflate (MeOTf)Extreme-14.0Very High

Table 2: Temperature Optimization Matrix for Target Functional Groups

Target NucleophileDesired OutcomeOptimal Temp RangeRecommended BaseControl Mechanism
Ambident (e.g., Pyridone)O-Methylation0°C – 25°CK₂CO₃ / NaHKinetic
Ambident (e.g., Pyridone)N-Methylation60°C – 80°CCs₂CO₃Thermodynamic
Primary AmineSecondary Amine0°C – 10°CDIPEAKinetic (Steric)
PhenolAnisole Derivative25°C – 50°CK₂CO₃Kinetic

Troubleshooting Guide & FAQs

Q1: I am trying to N-methylate a lactam, but my NMR shows predominantly O-methylation. How can I fix this? A: You are trapped in a kinetic well. O-methylation is kinetically favored due to the lower activation barrier for oxygen attack. To shift to the N-methylated product, you must transition to thermodynamic control. Increase your reaction temperature to 65°C–80°C and extend the reaction time (e.g., 12–24 hours). This provides the energy required for the O-methyl species to act as a reversible intermediate, eventually funneling into the highly stable N-methyl product.

Q2: My reaction stalls at 50% conversion. Adding more base doesn't help. What is happening? A: Your methylating agent is likely degrading. At elevated temperatures (>50°C), sulfonate esters are highly susceptible to hydrolysis if even trace amounts of water are present in your solvent or hygroscopic base. The methyl 4-fluorobenzene-1-sulfonate hydrolyzes into methanol and 4-fluorobenzenesulfonic acid. This acid rapidly neutralizes your base, stalling the reaction. Fix: Ensure strictly anhydrous conditions (use molecular sieves), switch to a rigorously dried solvent (like anhydrous DMF or Acetonitrile), and consider adding the methylating agent in two separate portions rather than all at once.

Q3: How do I selectively mono-methylate a primary amine without forming the tertiary amine or quaternary ammonium salt? A: Over-alkylation is a classic issue with highly reactive sulfonate esters. To prevent this, drop the temperature to 0°C. The lower thermal energy prevents the newly formed (and more sterically hindered) secondary amine from undergoing subsequent


 attacks. Additionally, use exactly 1.0 equivalent of the methylating agent and employ a bulky, non-nucleophilic base (like DIPEA) to act as an acid scavenger without participating in nucleophilic side reactions.

Workflow Start Evaluate Methylation Reaction Check What is the primary issue? Start->Check Issue1 Excessive O-Methylation (Target: N-Methyl) Check->Issue1 Issue2 Incomplete Conversion / Reagent Degradation Check->Issue2 Issue3 Over-methylation (e.g., Quaternary Salt) Check->Issue3 Sol1 Increase Temperature (Shift to Thermodynamic Control) Issue1->Sol1 Sol2 Decrease Temp to <25°C Ensure Anhydrous Conditions Issue2->Sol2 Sol3 Lower Temp to 0°C Use Sterically Hindered Base Issue3->Sol3

Figure 2: Temperature troubleshooting workflow for sulfonate ester methylation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps (TLC/LC-MS checkpoints) to confirm the reaction trajectory before workup.

Protocol A: Kinetically Controlled O-Methylation (Low Temperature)

Objective: Selective O-methylation of an ambident nucleophile (e.g., 2-pyridone).

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the ambident nucleophile (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 mmol). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise, add methyl 4-fluorobenzene-1-sulfonate (1.05 mmol) neat via syringe.

  • Temperature Control: Maintain the reaction strictly at 0°C to 10°C for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in aqueous

    
    , and extract with EtOAc. Run TLC (UV active). The O-methyl product will typically elute faster (higher 
    
    
    
    ) than the highly polar N-methyl product.
  • Quench & Workup: If conversion is complete, quench the bulk reaction with saturated aqueous

    
     (10 mL) at 0°C. Extract with EtOAc (3 x 15 mL), wash organic layers with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Thermodynamically Controlled N-Methylation (High Temperature)

Objective: Selective N-methylation of an ambident nucleophile.

  • Preparation: In a dried pressure-vial, dissolve the nucleophile (1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Base Addition: Add finely powdered, oven-dried

    
     (1.5 mmol). Cesium's large ionic radius enhances the solubility and reactivity of the nucleophile.
    
  • Alkylation: Add methyl 4-fluorobenzene-1-sulfonate (1.2 mmol).

  • Temperature Control: Seal the vial and heat to 75°C in an oil bath. Stir vigorously for 16 hours.

  • Validation Checkpoint: Analyze via LC-MS. You should observe the initial formation of the O-methyl isomer (first 2 hours), which gradually disappears as the peak for the N-methyl isomer grows. Do not stop the reaction until the O-methyl peak is fully consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove cesium salts, and concentrate the filtrate under reduced pressure.

References

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity Royal Society of Chemistry (Chemical Science) URL:[Link]

  • A Marcus-Theory-Based Approach to Ambident Reactivity Ludwig-Maximilians-Universität München (LMU Thesis) URL:[Link]

  • Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety MDPI (Molecules) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Kinetic studies comparing the rate of methylation with various sulfonate esters

Title: Kinetic Profiling of Methyl Sulfonate Esters: A Comparative Guide for Methylation Efficiency and Genotoxic Risk Control Executive Summary Objective: This guide provides a technical comparison of methyl trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Profiling of Methyl Sulfonate Esters: A Comparative Guide for Methylation Efficiency and Genotoxic Risk Control

Executive Summary

Objective: This guide provides a technical comparison of methyl trifluoromethanesulfonate (MeOTf), methyl p-toluenesulfonate (MeOTs), and methyl methanesulfonate (MeOMs). It is designed for medicinal chemists and process engineers selecting reagents for methylation reactions or developing control strategies for genotoxic impurities (PGIs).

Key Findings:

  • Reactivity Hierarchy: MeOTf

    
     MeOTs 
    
    
    
    MeOMs. Methyl triflate reacts approximately
    
    
    to
    
    
    times faster than tosylates or mesylates due to the exceptional leaving group ability of the triflate anion.
  • Mechanism: The reaction proceeds via an SN2 mechanism.[1][2] The rate is strictly second-order:

    
    .
    
  • Strategic Selection: While MeOTf offers rapid kinetics for weak nucleophiles, its high volatility and toxicity present significant safety and containment challenges compared to the crystalline, stable solids MeOTs and MeOMs.

Mechanistic Foundation & Causality

The kinetic differentiation between these esters is governed by the leaving group ability , which correlates linearly with the pKa of the conjugate acid.

  • Triflate (TfO⁻): The conjugate base of triflic acid (pKa

    
     -14). The electron-withdrawing fluorine atoms stabilize the negative charge via induction, making the C-O bond hyper-labile.
    
  • Tosylate (TsO⁻) & Mesylate (MsO⁻): Conjugate bases of tosylic (pKa

    
     -2.8) and mesylic acids (pKa 
    
    
    
    -1.9). Resonance delocalization occurs over the sulfonyl group, but they lack the intense inductive pull of the trifluoromethyl group.
Diagram 1: SN2 Transition State & Energy Profile

The following diagram illustrates the transition state geometry and the electronic factors driving the reaction rate.

ReactionMechanism cluster_factors Kinetic Drivers Nucleophile Nucleophile (Nu:) TS Transition State [Nu---CH3---OSO2-R]‡ Nucleophile->TS Attack (k2) Substrate Methyl Sulfonate (CH3-OSO2-R) Substrate->TS Products Methylated Product (Nu-CH3) + Leaving Group TS->Products Collapse LG_Ability Leaving Group Ability (TfO- >> TsO- > MsO-) LG_Ability->TS Lowers Activation Energy Sterics Steric Hindrance (Minimal for Methyl)

Figure 1: SN2 reaction coordinate showing the rate-determining transition state. The stability of the leaving group (LG) directly lowers the activation energy barrier (


).

Comparative Performance Guide

The following data synthesizes kinetic studies across various nucleophiles. Note that while absolute rate constants (


) vary by solvent, the relative rate (

)
remains consistent.
Table 1: Physicochemical & Kinetic Comparison
FeatureMethyl Triflate (MeOTf) Methyl Tosylate (MeOTs) Methyl Mesylate (MeOMs)
Structure



Conjugate Acid pKa -14.0 (Superacid)-2.8 (Strong Acid)-1.9 (Strong Acid)
Relative Rate (

)
~ 100,000 ~ 1.0 ~ 0.7 - 1.0
Physical State Liquid (bp 99°C)Solid (mp 28°C)Liquid (bp 202°C)
Swain-Scott (

)
Low SensitivityModerate0.83 (High Sensitivity)
Half-life (

)
Seconds to MinutesHoursHours
Safety Profile Extreme: Volatile, rapid skin absorption.[3]High: Solid, lower inhalation risk.High: Liquid, known carcinogen.

Expert Insight:

  • MeOTf is the reagent of choice for "hard" or weak nucleophiles (e.g., sterically hindered pyridines, nitriles). However, it is moisture sensitive; it hydrolyzes rapidly in wet solvents to form Triflic Acid (corrosive).

  • MeOTs is preferred for GMP manufacturing due to ease of handling (weighable solid). Its slower rate can be compensated for by heating, which is often safer than handling volatile MeOTf.

Experimental Protocol: In Situ NMR Kinetics

To validate these rates in your specific matrix, In Situ 1H NMR is the gold standard. It provides real-time concentration data without the need for quenching or sampling, which introduces error in fast reactions.

Protocol: Determination of Second-Order Rate Constant ( )

Reagents:

  • Electrophile: Methyl Sulfonate Ester (1.0 eq)

  • Nucleophile: Pyridine or DABCO (1.0 eq)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq) – Inert and non-overlapping.

  • Solvent:

    
     or 
    
    
    
    (Anhydrous).

Workflow:

  • Preparation: Dissolve Nucleophile and Internal Standard in deuterated solvent in a volumetric flask.

  • Baseline: Transfer 0.6 mL to an NMR tube. Acquire a

    
     spectrum to calibrate integrals.
    
  • Initiation: Add Methyl Sulfonate Ester (via microliter syringe) directly to the NMR tube. Cap and invert 3x to mix.

  • Acquisition: Immediately insert into the NMR probe (pre-shimmed and temperature-equilibrated to 25°C).

  • Array Setup: Execute a pad (pre-acquisition delay) array. Collect spectra every 30–60 seconds for MeOTf, or every 10 minutes for MeOTs.

  • Data Processing: Integrate the methyl peak of the product (shifted downfield) relative to the Internal Standard.

Diagram 2: Kinetic Experiment Workflow

KineticWorkflow Prep Sample Prep (Nu: + Int. Std in CD3CN) Initiation Reaction Initiation Add Sulfonate Ester (t=0) Prep->Initiation Transfer to Tube Acquisition NMR Acquisition Arrayed Experiment (1H) Initiation->Acquisition Insert & Shim (<1 min) Processing Data Processing Integrate Product vs. Std Acquisition->Processing Fourier Transform Analysis Kinetic Analysis Plot 1/[A] vs Time Processing->Analysis Calculate k(obs) Analysis->Prep Reproducibility Check

Figure 2: Step-by-step workflow for acquiring kinetic data using in situ NMR spectroscopy. This method eliminates sampling errors associated with offline HPLC.

Calculation: For a second-order reaction with equal initial concentrations (


):


Plot

vs. time (

). The slope is the rate constant

.

Pharmaceutical Application: PGI Control

Alkyl sulfonates are classified as Cohorts of Concern under ICH M7 guidelines due to their potential to alkylate DNA (genotoxicity).

  • Avoidance Strategy: If using Sulfonic Acids (e.g., Tosylic Acid) for salt formation in methanol, MeOTs can form.

  • Purging Strategy: Because MeOTf reacts so rapidly, it often "self-purges" by reacting with water or excess nucleophile during workup. MeOTs and MeOMs are more stable and persistent, often requiring specific chemical quenching steps (e.g., washing with amine or thiosulfate) to reduce levels below the Threshold of Toxicological Concern (TTC).

References

  • Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society.

  • Kevill, D. N. (1996). Solvolysis of Esters of Sulfonic Acids. The Chemistry of Functional Groups.

  • Teasdale, A., et al. (2010).[4] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Analytical Chemistry.

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5]

  • Guthrie, R. D. (1979). Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series.

Sources

Comparative

Validating the purity of synthesized Methyl 4-fluorobenzene-1-sulfonate

An in-depth technical guide for researchers, analytical chemists, and drug development professionals. Introduction: The Dual Nature of Methyl 4-fluorobenzene-1-sulfonate In the realm of synthetic chemistry and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals.

Introduction: The Dual Nature of Methyl 4-fluorobenzene-1-sulfonate

In the realm of synthetic chemistry and pharmaceutical development, Methyl 4-fluorobenzene-1-sulfonate occupies a paradoxical role. On one hand, it is a highly efficient electrophilic methylating agent and a valuable intermediate in the synthesis of bioactive compounds, such as novel 1,3,4-oxadiazole antibacterial derivatives. On the other hand, its high reactivity makes it a notorious Potential Genotoxic Impurity (PGI) .

Because alkyl sulfonates are potent alkylating agents, they can induce genetic mutations by directly modifying cellular DNA. Regulatory frameworks, such as the [1], mandate that such mutagenic impurities be controlled below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day . Consequently, validating the purity of synthesized Methyl 4-fluorobenzene-1-sulfonate requires a bifurcated analytical approach: Bulk Purity Validation (to confirm the success of the synthesis) and Trace PGI Profiling (to ensure it does not persist in final Active Pharmaceutical Ingredients (APIs)).

Mechanistic Grounding: Why Purity Validation is Critical

The genotoxicity of Methyl 4-fluorobenzene-1-sulfonate is driven by a classic bimolecular nucleophilic substitution (


) mechanism. The highly electronegative 4-fluorobenzenesulfonate moiety acts as a resonance-stabilized leaving group. When exposed to physiological conditions, the electrophilic methyl carbon is susceptible to nucleophilic attack by the nitrogen atoms of DNA bases—most commonly the N7 position of guanine.

Mechanism A Methyl 4-fluorobenzene -1-sulfonate C SN2 Transition State (Nucleophilic Attack) A->C B DNA Guanine (N7 position) B->C D N7-Methylguanine DNA Adduct C->D Alkylation (Irreversible) E 4-fluorobenzene -1-sulfonate (Leaving Group) C->E Cleavage

Figure 1:


 DNA alkylation pathway by Methyl 4-fluorobenzene-1-sulfonate.

Comparative Analysis of Analytical Methodologies

To objectively validate the purity of this compound, laboratories must choose between orthogonal analytical techniques. The selection depends entirely on the required limit of detection (LOD) and the availability of certified reference materials (CRMs).

Quantitative NMR (1H-qNMR)

Best for: Bulk purity assay of the synthesized standard (>95% purity). The Science: [2]. The area under a specific nuclear magnetic resonance peak is directly proportional to the number of nuclei generating that signal. By comparing the integral of the analyte against an internal standard (e.g., DSS or 1,2,4,5-tetramethylbenzene), absolute purity can be calculated without needing a pre-existing standard of the analyte itself.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best for: Trace-level PGI profiling in final drug substances (ppm/ppb levels). The Science: LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) offers extreme sensitivity and specificity. Unlike GC-MS, LC-MS/MS avoids the thermal degradation of labile sulfonate esters in high-temperature injector ports, making it highly reliable for [3].

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Best for: Trace-level analysis where the API matrix is highly complex but non-volatile. The Science: GC-MS/MS provides excellent chromatographic resolution for volatile alkyl sulfonates. However, it requires rigorous inlet temperature optimization to prevent the analyte from degrading before reaching the column.

Quantitative Data Summary: Method Performance Comparison
Parameter1H-qNMRLC-MS/MS (MRM)GC-MS/MS
Primary Use Case Bulk Synthesis AssayTrace PGI DetectionTrace PGI Detection
Reference Standard Required? No (Uses universal internal std)Yes (Identical CRM required)Yes (Identical CRM required)
Limit of Detection (LOD) ~0.1% (1000 ppm)0.05 - 0.5 ppb0.1 - 1.0 ppb
Linearity (

)
> 0.999 (Absolute)> 0.995> 0.990
Sample Prep Risk Low (Direct dissolution)High (Solvent reactivity)High (Thermal degradation)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation mechanisms (causality-driven step design).

Workflow Start Synthesized Methyl 4-fluorobenzene-1-sulfonate Decision Validation Objective? Start->Decision Bulk Bulk Purity Assay (Target: >98%) Decision->Bulk Assay Trace Trace PGI Profiling (Target: <1.5 µg/day) Decision->Trace Impurity Control qNMR Execute Protocol A: 1H-qNMR Bulk->qNMR LCMS Execute Protocol B: LC-MS/MS Trace->LCMS

Figure 2: Decision matrix for selecting the appropriate purity validation methodology.

Protocol A: Bulk Purity Validation via 1H-qNMR

Causality Focus: Ensuring complete spin relaxation and preventing transesterification.

  • Solvent Selection (Critical Step): Do not use deuterated methanol (

    
    ) or ethanol. Alkyl sulfonates are highly reactive and will undergo transesterification with alcoholic solvents, artificially lowering the purity reading. Use an aprotic solvent: Deuterated Chloroform (
    
    
    
    ) or Acetone-
    
    
    .
  • Internal Standard (IS) Selection: Weigh exactly ~10 mg of the synthesized Methyl 4-fluorobenzene-1-sulfonate and ~5 mg of a high-purity Certified Reference Material (CRM) internal standard, such as 1,2,4,5-tetramethylbenzene (TMB) or [4], using a microbalance (d = 0.001 mg).

  • Acquisition Parameters:

    • Set the pulse angle to 90°.

    • Self-Validation Check: Set the relaxation delay (

      
      ) to at least 5 to 7 times the longest longitudinal relaxation time (
      
      
      
      ) of the analyte and IS protons (typically
      
      
      = 30–60 seconds). Failing to do this causes incomplete relaxation, leading to skewed integration areas and false purity drops.
  • Integration & Calculation: Integrate the isolated methyl singlet of the analyte (approx.

    
     3.7–3.8 ppm) against the IS reference peak. Calculate mass fraction purity using the primary ratio formula.
    
Protocol B: Trace PGI Profiling via LC-MS/MS

Causality Focus: Eliminating false positives from sample preparation artifacts.

  • Diluent Preparation: Dissolve the API matrix in Acetonitrile (ACN) or Dichloromethane (DCM). Strictly avoid methanol or ethanol. If residual 4-fluorobenzenesulfonic acid is present in the API, exposing it to methanol during sample prep will synthesize Methyl 4-fluorobenzene-1-sulfonate in the vial, creating a false positive for genotoxic impurities [5].

  • Chromatographic Separation: Use a C18 UPLC column. Employ a gradient elution using 5 mM ammonium formate in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The ammonium formate aids in the ionization of the sulfonate ester without causing ion suppression.

  • Mass Spectrometry (MRM): Operate the triple quadrupole in Electrospray Ionization Positive (ESI+) mode. Monitor the specific transition for the protonated precursor ion

    
     to its dominant product ion (cleavage of the sulfonate-methyl bond).
    
  • Matrix Spiking (Trustworthiness): To validate the absence of matrix suppression, prepare a spiked sample by adding a known concentration of Methyl 4-fluorobenzene-1-sulfonate (e.g., at the 30% TTC limit) to the API. Recovery must fall between 80% and 120% to validate the run.

Conclusion

Validating the purity of Methyl 4-fluorobenzene-1-sulfonate requires an understanding of its chemical reactivity. For bulk synthesis validation, 1H-qNMR stands as the undisputed champion, offering absolute quantification without the need for an identical reference standard, provided aprotic solvents and adequate relaxation delays are utilized. Conversely, when the compound is treated as a PGI in drug development, LC-MS/MS provides the necessary trace-level sensitivity while avoiding the thermal degradation pitfalls associated with GC-MS.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). ICH Guidelines.[Link]

  • Giraudeau, P., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information (PMC).[Link]

  • Liu, T. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu Application News.[Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. BIPM.[Link]

  • Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Validation

Optimizing TLC Monitoring for Methylation Reactions: Methyl 4-fluorobenzene-1-sulfonate vs. Traditional Alternatives

Methylation is a ubiquitous and critical transformation in drug development and organic synthesis. While methyl iodide (MeI) and dimethyl sulfate are traditional choices for alkylation, their high volatility and extreme...

Author: BenchChem Technical Support Team. Date: March 2026

Methylation is a ubiquitous and critical transformation in drug development and organic synthesis. While methyl iodide (MeI) and dimethyl sulfate are traditional choices for alkylation, their high volatility and extreme toxicity often complicate reaction monitoring and scaling.

Methyl 4-fluorobenzene-1-sulfonate (M4FBS) has emerged as a superior electrophile for N-, O-, and S-methylation. Beyond its favorable safety profile, M4FBS offers a distinct analytical advantage: it is highly trackable via Thin Layer Chromatography (TLC) and provides an orthogonal handle for


F NMR. This guide objectively compares the TLC monitoring profiles of M4FBS against other methylating agents and provides a self-validating protocol for tracking its reactions.

Comparative Analysis of Methylating Agents

The ability to accurately monitor a reaction's progress prevents premature workups and minimizes product degradation. The physical properties of the methylating agent dictate how easily it can be tracked on a silica matrix.

  • Methyl Iodide (MeI): Highly volatile (bp 42 °C). When spotted on a TLC plate, MeI often evaporates before the plate is eluted. This leads to false assumptions about the complete consumption of the electrophile. Furthermore, it lacks a strong UV chromophore, making it nearly invisible under standard 254 nm lamps.

  • Methyl p-Toluenesulfonate (MeOTs): A non-volatile and highly UV-active reagent. While it is an excellent alternative to MeI and behaves predictably on silica, it lacks the orthogonal

    
    F NMR tracking capability of M4FBS.
    
  • Methyl 4-fluorobenzene-1-sulfonate (M4FBS): Non-volatile and highly UV-active due to its fluorobenzene chromophore. It is chemically stable enough to survive silica gel chromatography without rapid degradation , allowing for precise visual tracking of both the starting material and the alkylating agent.

Quantitative TLC Performance Comparison

The following table summarizes the expected TLC behavior of these reagents when run on standard Silica Gel 60 F


 plates.
Methylating AgentUV 254 nm ActivityVolatility (bp)TLC Loss RiskEst. R

(20% EtOAc/Hexanes)
Methyl Iodide (MeI) Poor / None42 °CHigh (Evaporates)~0.85 (Transient)
Methyl p-Toluenesulfonate Strong (Quenches)292 °CLow~0.40
Methyl 4-fluorobenzene-1-sulfonate Strong (Quenches)>250 °CLow~0.45

Visualization Strategies: The Causality Behind the Stains

Because M4FBS and its leaving group (4-fluorobenzenesulfonate) possess different electronic properties than typical aliphatic nucleophiles, relying on a single visualization method is dangerous. A robust monitoring strategy requires orthogonal detection.

  • Short-Wave UV (254 nm): The primary method. The F-C

    
    H
    
    
    
    -SO
    
    
    - moiety quenches the fluorescence of F
    
    
    silica plates, appearing as a dark spot against a bright green background .
  • Potassium Permanganate (KMnO

    
    ):  An oxidative stain. While the M4FBS ester is relatively resistant to mild oxidation, the nucleophilic starting materials (e.g., amines, phenols) and the resulting methylated products typically oxidize rapidly, appearing as yellow/brown spots on a bright purple background.
    
  • Phosphomolybdic Acid (PMA): A universal charring stain. If the methylated product lacks a UV chromophore and resists KMnO

    
    , PMA will char the organic framework upon heating, ensuring no byproducts are missed.
    

Self-Validating Experimental Protocol

To ensure trustworthiness, TLC monitoring must eliminate false positives (such as overlapping R


 values). This step-by-step methodology utilizes a "co-spot" to create a self-validating system .
Phase 1: Plate Preparation & Aliquot Sampling
  • Baseline Setup: Draw a light pencil line 1 cm from the bottom of a Silica Gel 60 F

    
     plate. Mark three distinct origin points: SM  (Starting Material), Co  (Co-spot), and Rxn  (Reaction).
    
  • Reference Spotting: Apply 1-2 µL of a standard solution of the limiting nucleophile to the SM and Co points.

  • Reaction Sampling: Withdraw a 5 µL aliquot from the active reaction vessel. Spot this directly onto the Rxn and Co points.

Causality Check: Why use a co-spot? If the methylated product and the starting material possess nearly identical R


 values, independent lanes may look identical. The co-spot forces them to co-elute; if the reaction is incomplete, the co-spot will elongate vertically or form a "figure-eight," immediately validating that separation is occurring and preventing a false assumption of reaction completion.
Phase 2: Elution & Chamber Saturation
  • Chamber Equilibration: Place a piece of filter paper in the developing chamber with the chosen eluent (e.g., 20% EtOAc in Hexanes) and seal it for 5 minutes.

Causality Check: Saturating the chamber atmosphere with solvent vapor prevents the eluent from evaporating off the face of the TLC plate during the run, which would otherwise cause artificially high R


 values and band broadening.
  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front.

Phase 3: Orthogonal Visualization
  • Primary Detection (UV 254 nm): Examine the dried plate under short-wave UV light. Circle the dark, fluorescence-quenching spots.

  • Baseline Interrogation: Inspect the origin line (R

    
     = 0).
    

Causality Check: Silica gel is inherently acidic. Prolonged exposure can catalyze the hydrolysis of unreacted M4FBS into 4-fluorobenzenesulfonic acid . Because this sulfonic acid is highly polar, it binds irreversibly to the stationary phase. A heavy baseline spot is a self-validating indicator of ester decomposition.

  • Secondary Detection (Chemical Staining): Dip the plate into a KMnO

    
     or PMA stain, wipe the back, and heat gently with a heat gun.
    

Causality Check: UV detection only confirms the presence of chromophores. Staining oxidizes or chars the organic framework, ensuring that non-UV-active aliphatic products or byproducts are not missed, providing a complete mass-balance picture of the reaction.

Logical Workflow Diagram

The following decision tree outlines the logical progression for monitoring M4FBS reactions, ensuring that both UV and chemical staining are utilized to prevent analytical blind spots.

G A Sample Reaction Mixture (Nucleophile + M4FBS) B Spot TLC Plate (Lanes: SM, Co-Spot, Rxn) A->B C Elute Plate (e.g., 20% EtOAc/Hexanes) B->C D UV 254 nm Inspection (Check M4FBS Quenching) C->D E Is M4FBS Spot Consumed? D->E F Reaction Incomplete (Continue Stirring/Heat) E->F No G Stain Plate (KMnO4/PMA) Visualize Non-UV Products E->G Yes H Reaction Complete (Proceed to Workup) G->H

Decision tree for TLC monitoring of Methyl 4-fluorobenzene-1-sulfonate reactions.

References

  • National Institutes of Health (NIH) . Profiling sulfonate ester stability: identification of complementary protecting groups. Available at: [Link][1]

  • École Polytechnique Fédérale de Lausanne (EPFL) . TLC Visualization Reagents. Available at:[Link][2]

  • Chemistry LibreTexts . 2.1.4B: Uses of TLC - Monitoring a Reaction. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Neutralization of Methyl 4-fluorobenzene-1-sulfonate

[1] Part 1: Executive Safety Summary & Risk Assessment Methyl 4-fluorobenzene-1-sulfonate (CAS: 402-46-0) is not merely a corrosive acid derivative; it is a potent alkylating agent .[1] Structurally analogous to Methyl M...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary & Risk Assessment

Methyl 4-fluorobenzene-1-sulfonate (CAS: 402-46-0) is not merely a corrosive acid derivative; it is a potent alkylating agent .[1] Structurally analogous to Methyl Methanesulfonate (MMS) and Methyl p-toluenesulfonate (Methyl Tosylate), this compound possesses a methyl group attached to a sulfonate leaving group.[1]

The Core Hazard: Electrophilic Alkylation

Unlike simple acids, the primary danger here is genotoxicity . The sulfonate moiety is an excellent leaving group, making the methyl carbon highly electrophilic. Upon contact with biological tissue, it can transfer the methyl group to nucleophilic sites on DNA (e.g., the N7 position of guanine) via an


 mechanism. This can lead to DNA strand breaks, mutations, and cancer.

Operational Directive:

  • Do NOT dispose of this compound down the drain.[1]

  • Do NOT mix with standard organic solvent waste without prior neutralization (risk of secondary reactions).[1]

  • Do NOT rely on simple hydrolysis (water alone); the reaction is too slow to ensure safety.[1]

Part 2: Chemical Neutralization Mechanism[1]

To render this compound safe, we must chemically "quench" its alkylating potential before it enters the waste stream. We utilize Sodium Thiosulfate (


) , a "soft" nucleophile that reacts rapidly with the "soft" electrophilic methyl carbon.[1]
Reaction Pathway

The thiosulfate anion attacks the methyl group, displacing the 4-fluorobenzenesulfonate anion. The resulting methyl thiosulfate is non-volatile and lacks the aggressive alkylating power of the parent ester.


Sources

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